Taltobulin trifluoroacetate

Catalog No.
S003961
CAS No.
M.F
C29H44F3N3O6
M. Wt
587.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taltobulin trifluoroacetate

Product Name

Taltobulin trifluoroacetate

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C29H44F3N3O6

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C27H43N3O4.C2HF3O2/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;3-2(4,5)1(6)7/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);(H,6,7)/b18-16+;/t20-,21-,22-;/m1./s1

InChI Key

SHWPCKJNFBDPFA-LPWSJWOVSA-N

SMILES

Array

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O

Taltobulin trifluoroacetate (HTI-286; SPA-110) is an analogue of Hemiasterlin; potent tubulin inhibitor; ADCs cytotoxin.IC50 value:Target: tubulinin vitro: HTI-286 significantly inhibited proliferation of all three hepatic tumor cell lines (mean IC50 = 2 nmol/L +/- 1 nmol/L) in vitro. Interestingly, no decrease in viable primary human hepatocytes (PHH) was detected under HTI-286 exposure [1]. In all cell lines tested, HTI-286 was a potent inhibitor of proliferation and induced marked increases in apoptosis. Despite similar transcriptomic changes regarding cell death and cell cycle regulating genes after exposure to HTI-286 or docetaxel, array analysis revealed distinct molecular signatures for both compounds [2].in vivo: Intravenous administration of HTI-286 significantly inhibited tumor growth in vivo (rat allograft model) [1]. HTI-286 significantly inhibited growth of PC-3 and LNCaP xenografts and retained potency in PC-3dR tumors. Simultaneous castration plus HTI-286 therapy was superior to sequential treatment in the LNCaP model [2].

Biological Activity & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Taltobulin trifluoroacetate exhibits high potency against a wide range of cancer cell lines and shows efficacy in animal tumor models.

In Vitro Antiproliferative Activity

The table below summarizes the inhibitory activity (IC₅₀) of Taltobulin against a panel of human tumor cell lines after a 3-day exposure [1].

Cancer Type Cell Line IC₅₀ (nM)
Leukemia CCRF-CEM 0.2 ± 0.03
Ovarian 1A9 0.6 ± 0.1
Non-Small Cell Lung Cancer (NSCLC) A549 1.1 ± 0.5
NCI-H1299 6.8 ± 6.1
Breast MX-1W 1.8 ± 0.6
MCF-7 7.3 ± 2.3
Colon HCT-116 0.7 ± 0.2
DLD-1 1.1 ± 0.4
Colo205 1.5 ± 0.6
KM20 1.8 ± 0.6
SW620 3.6 ± 0.8
Melanoma A375 1.1 ± 0.8
Lox 1.4 ± 0.6
SK-Mel-2 1.7 ± 0.5
In Vivo Efficacy in Mouse Xenograft Models

The following table shows the efficacy of Taltobulin in inhibiting the growth of human tumor xenografts in athymic mice [1].

Tumor Model Dosage & Route Treatment Duration Result (Tumor Growth Inhibition)
Lox Melanoma 1.6 mg/kg, i.v. 35 days 96-98% (on day 12)
KB-8-5 Epidermoid 1.6 mg/kg, i.v. 35 days 84% (on day 14)
MX-1W Breast 1.6 mg/kg, i.v. 35 days 97%
DLD-1 Colon 1.6 mg/kg, i.v. 35 days 80%
HCT-15 Colon 1.6 mg/kg, i.v. 35 days 66%
Lox Melanoma 3 mg/kg, p.o. (gavage) Not Specified 97.3%
KB-3-1 Epidermoid 3 mg/kg, p.o. (gavage) Not Specified 82%

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are detailed methodologies from recent studies.

Cell Cytotoxicity Assay (AlamarBlue)

This protocol was used to demonstrate how FGF1 protects MCF-7 breast cancer cells from Taltobulin-induced cytotoxicity [2].

  • Cell Line: MCF-7 breast cancer cells.
  • Seeding: Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS and antibiotics. Incubate for 24 hours.
  • Treatment: Treat cells with 5 nM Taltobulin in the presence or absence of protective factors (e.g., 10 ng/mL FGF1 or EGF) and 10 U/mL heparin.
  • Optional Inhibitors: To investigate signaling pathways, add specific inhibitors (e.g., 100 nM PD173074 (FGFR inhibitor) or 10 µM Gefitinib (EGFR inhibitor)) 15 minutes before administering Taltobulin and growth factors.
  • Incubation & Measurement: Incubate for 48 hours. Then, add alamarBlue Cell Viability Reagent according to the manufacturer's instructions.
  • Detection: Measure the fluorescence of the reduced dye (Excitation: 560 nm, Emission: 590 nm).
  • Data Analysis: Normalize the cytotoxic effect of the drugs to untreated control cells.
Cell Migration Assay (IncuCyte)

This protocol details the method used to study the effect of Taltobulin and growth factors on cancer cell migration [2].

  • Cell Seeding: Seed MCF-7 cells at a density of 4.5 × 10⁴ cells/well on a poly-D-Lysine coated 96-well ImageLock plate.
  • Wound Creation: Create a uniform wound in the cell monolayer using the IncuCyte WoundMaker.
  • Treatment: Treat cells with 5 nM Taltobulin and stimulate with 10 ng/mL of FGF1 or EGF (with 10 U/mL heparin) in the presence or absence of specific inhibitors.
  • Image Acquisition & Analysis: Place the plate in the IncuCyte system to automatically acquire wound images every 2 hours. Analyze the data using integrated software (e.g., IncuCyte ZOOM) to calculate metrics like "Relative Wound Density" after 36 hours.
Signaling Pathway Analysis (Western Blotting)

This method was used to elucidate the signaling pathways involved in growth factor-mediated protection against Taltobulin [2].

  • Cell Preparation: Seed MCF-7 cells on 6-well plates at 2 × 10⁵ cells/well. Serum-starve the cells for 24 hours before treatment.
  • Treatment & Inhibition: Stimulate serum-starved cells with 10 ng/mL FGF1 or EGF for specified times (e.g., 0, 5, 15, 30, 120 minutes). To probe pathway necessity, pre-treat cells with inhibitors (e.g., 20 µM UO126 (MEK/ERK inhibitor) or 20 µM LY294002 (PI3K inhibitor)) 15 minutes prior to growth factor stimulation.
  • Protein Extraction & Detection: Lyse cells, extract proteins, and separate by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against phospho-proteins (e.g., p-ERK1/2, p-AKT) and total proteins, followed by HRP-conjugated secondary antibodies. Visualize using a chemiluminescence detection system.

Mechanism of Action and Signaling Pathways

This compound inhibits the polymerization of purified tubulin, disrupting cellular microtubule networks. This leads to a halt in mitosis (mitotic arrest) and the programmed death of the cell (apoptosis) [1]. It binds at the vinca domain between the α- and β-subunits of tubulin [3].

Recent research explores how growth factor signaling can confer resistance to its cytotoxic effects. The diagram below summarizes the mechanism of Taltobulin and the subsequent resistance pathways identified in MCF-7 cells.

G Taltobulin Taltobulin Microtubule_Disruption Microtubule_Disruption Taltobulin->Microtubule_Disruption Mitotic_Arrest Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis FGF1 FGF1 FGFR FGFR FGF1->FGFR ERKs ERKs FGFR->ERKs Activates AKT AKT FGFR->AKT Activates EGF_EGFR EGF_EGFR EGF_EGFR->ERKs Cell_Survival Cell_Survival ERKs->Cell_Survival AKT->Cell_Survival Cell_Survival->Apoptosis Inhibits

Mechanism of Taltobulin and resistance pathways: FGF1 protects via ERK and AKT, while EGF acts only through ERK [2].

Research Applications and Potential

  • Overcoming Drug Resistance: Its primary value in research stems from its ability to evade efflux by the P-glycoprotein drug transporter, a common mechanism of resistance to other chemotherapeutic agents like taxanes and vinca alkaloids [1].
  • Antibody-Drug Conjugate (ADC) Payload: Its high potency makes it an attractive candidate as a cytotoxic "warhead" in ADCs. Novel synthetic routes are being developed to facilitate its incorporation into such targeted therapies [3]. An ADC using a hemiasterlin analogue is currently in Phase I clinical trials (NCT03748186) [3].
  • Tool Compound: It is widely used as a research tool to study microtubule dynamics, mitotic mechanisms, and mechanisms of drug resistance and sensitization in various cancer types [1] [2].

References

SPA-110 trifluoroacetate synthetic hemiasterlin analogue

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: SPA-110 Trifluoroacetate (Taltobulin)

SPA-110 Trifluoroacetate, also known as Taltobulin or HTI-286, is a potent synthetic analogue of the natural tripeptide, Hemiasterlin. It functions as a tubulin inhibitor, disrupting microtubule dynamics and leading to apoptosis in cancer cells. A key characteristic of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, making it a compelling candidate for anticancer drug development and as a payload for Antibody-Drug Conjugates (ADCs) [1] [2] [3].

Property Description
CAS Number 228266-41-9 [1] [2]
Molecular Formula C₂₉H₄₄F₃N₃O₆ [1] [2]
Molecular Weight 587.67 g/mol (587.68 g/mol) [1] [2]
Chemical Names Taltobulin trifluoroacetate; HTI-286 (trifluoroacetate); SPA-110 (trifluoroacetate) [1] [4] [2]
Appearance White to off-white solid [1]
Solubility (DMSO) ≥ 39 mg/mL (~66.4 mM) [1] [2]
Mechanism of Action Tubulin inhibitor; microtubule destabilizer [1] [3]
Primary Application ADC cytotoxin (warhead); anticancer agent [1] [3]

Mechanism of Action and Signaling Pathway

Taltobulin exerts its potent cytotoxic effect by targeting tubulin, a core component of the cell's cytoskeleton. The following diagram illustrates the sequential pathway from tubulin binding to programmed cell death.

G Start SPA-110 (Taltobulin) A Binds to Tubulin (Microtubule Subunit) Start->A B Inhibits Microtubule Polymerization A->B C Destabilizes the Cytoskeleton B->C D Disruption of Mitotic Spindle Function C->D E Cell Cycle Arrest in M Phase D->E F Induction of Apoptosis E->F

Biological Activity Data

In Vitro Antiproliferative Activity

Taltobulin demonstrates exceptional potency against a broad panel of human tumor cell lines. The activity below was measured after a 3-day incubation period [1].

Cell Line Tumor Type IC₅₀ (nM)
CCRF-CEM Leukemia 0.2 ± 0.03 nM
1A9 Ovarian 0.6 ± 0.1 nM
A375 Melanoma 1.1 ± 0.8 nM
HCT-116 Colon 0.7 ± 0.2 nM
MX-1W Breast 1.8 ± 0.6 nM
A549 NSCLC 1.1 ± 0.5 nM
MCF-7 Breast 7.3 ± 2.3 nM
NCI-H1299 NSCLC 6.8 ± 6.1 nM
Median IC₅₀ (18 cell lines) 1.7 nM
In Vivo Efficacy in Xenograft Models

Taltobulin has shown significant efficacy in inhibiting tumor growth in mouse models [1] [2].

Model Administration Dosage Result
HCT-15, DLD-1, MX-1W, KB-8-5 (human tumor xenografts) Intravenous (i.v.) 1.6 mg/kg Growth inhibition
KB-3-1 epidermoid xenograft Oral gavage (p.o.) 3 mg/kg 92.3% growth inhibition
Lox melanoma xenograft Oral gavage (p.o.) 3 mg/kg 82.2% growth inhibition
Comparative Potency with Related Compounds

This table contextualizes the activity of Taltobulin against other tubulin-targeting agents [5].

Compound Anti-proliferative IC₅₀ (1A9 Ovarian Cancer Cells) Tubulin Polymerization Inhibition IC₅₀
Taltobulin (HTI-286) 0.0002 μM (0.2 nM) 0.7 μM
Tubulysin U 0.00065 μM (0.65 nM) 1.9 μM
Tubulysin V 0.12 μM (120 nM) 1.1 μM

Experimental Protocols

In Vitro Cell Proliferation Assay

This is a standard protocol for assessing the compound's cytotoxicity in cultured cells [1].

  • Cell Lines: Various (e.g., leukemia CCRF-CEM, ovarian 1A9, breast MX-1W, colon HCT-116, melanoma A375).
  • Compound Concentration Range: 0.2 - 7.3 nM.
  • Incubation Time: 3 days.
  • Readout: Cell growth inhibition, with IC₅₀ values calculated.
In Vivo Efficacy Study Protocol

A representative protocol for evaluating efficacy in mouse xenograft models is as follows [1]:

  • Animals: Athymic nu/nu female mice (5-6 weeks old).
  • Tumor Models: Human tumor xenografts (e.g., HCT-15 colon cancer, Lox melanoma).
  • Administration:
    • Intravenous (i.v.): 1.6 mg/kg.
    • Oral Gavage (p.o.): 3 mg/kg.
  • Treatment Duration: Up to 35 days.
  • Endpoint: Measurement of tumor volume compared to control groups.
Sample In Vivo Formulation Preparation

For animal studies, here is an example of how to prepare a working solution for injection [1] [2]:

  • Injection Formulation (Example): DMSO : Tween 80 : Saline = 10 : 5 : 85.
    • Take 100 μL of Taltobulin DMSO stock solution.
    • Add 50 μL of Tween 80 and mix.
    • Add 850 μL of saline (0.9% sodium chloride in ddH₂O) and mix to obtain a clear solution.

Synthesis Overview

The synthesis of Taltobulin is a complex, multi-step process involving the stereoselective assembly of three key amino acid building blocks [4].

  • Building Block Synthesis:
    • The central N-methyl-L-valine-derived fragment is prepared from N-Boc-N-Methyl-L-valine, which is converted to a Weinreb amide and then reduced to an aldehyde. A Wittig reaction introduces the unsaturated ester side chain [4].
    • The unique tubuvaline-like fragment is synthesized via Friedel-Crafts acylation, followed by diastereoselective introduction of an azide group to establish the chiral center, and subsequent reduction and protection [4].
  • Peptide Assembly:
    • The dipeptide backbone is first constructed by coupling deprotected amino ester intermediates.
    • This dipeptide is then coupled with the third N-Boc amino acid building block to form the protected tripeptide.
    • The final steps involve sequential deprotection of the ethyl ester and the N-Boc group using LiOH and trifluoroacetic acid, respectively, to yield the final Taltobulin compound [4].

References

Taltobulin trifluoroacetate ADC cytotoxin warhead function

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action as an ADC Warhead

The following diagram illustrates the pathway through which an ADC delivers Taltobulin to a cancer cell, leading to cell death.

G ADC ADC: Anti-Target Antibody + Taltobulin Warhead TargetAntigen Target Antigen (e.g., HER2) ADC->TargetAntigen 1. Target Binding Complex ADC-Antigen Complex TargetAntigen->Complex Internalization Internalization via Receptor-Mediated Endocytosis Complex->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosomal Degradation Endosome->Lysosome Release Taltobulin Released Lysosome->Release 2. Payload Release Tubulin Binds Tubulin (Vinca Domain) Release->Tubulin Bystander Bystander Effect? (Potential) Release->Bystander Disruption Disrupts Microtubule Dynamics Tubulin->Disruption Arrest Mitotic Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis 3. Cell Killing Bystander->Apoptosis

The diagram above shows the process of Taltobulin ADC from binding to target antigen, internalization, payload release, to inducing cell death [1] [2] [3].

Quantitative Biological Activity Profile

The high potency of Taltobulin trifluoroacetate is demonstrated through extensive in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound (HTI-286) Across Tumor Cell Lines [4] [5]

Cell Line / Cancer Type Specific Cell Model Reported IC₅₀ (nM)
Leukemia CCRF-CEM 0.2 ± 0.03
Ovarian 1A9 0.6 ± 0.1
Non-Small Cell Lung Cancer (NSCLC) A549 1.1 ± 0.5
Non-Small Cell Lung Cancer (NSCLC) NCI-H1299 6.8 ± 6.1
Breast MX-1W 1.8 ± 0.6
Breast MCF-7 7.3 ± 2.3
Colon HCT-116 0.7 ± 0.2
Colon DLD-1 1.1 ± 0.4
Colon HCT-15 4.2 ± 2.5
Melanoma A375 1.1 ± 0.8
Melanoma Lox 1.4 ± 0.6
Melanoma SK-Mel-2 1.7 ± 0.5

Table 2: In Vivo Efficacy of this compound (HTI-286) in Xenograft Models [4] [5] [6]

Tumor Xenograft Model Administration Route Dosage Regimen Efficacy Outcome (Tumor Growth Inhibition)
Lox Melanoma Intravenous (i.v.) 1.6 mg/kg 96-98% inhibition on day 12
KB-8-5 Epidermoid Intravenous (i.v.) 1.6 mg/kg 84% inhibition on day 14
MX-1W Breast Intravenous (i.v.) 1.6 mg/kg 97% inhibition
HCT-15 Colon Intravenous (i.v.) 1.6 mg/kg 66% inhibition
DLD-1 Colon Intravenous (i.v.) 1.6 mg/kg 80% inhibition
KB-3-1 Epidermoid Oral Gavage (p.o.) 3 mg/kg 82.0% inhibition
Lox Melanoma Oral Gavage (p.o.) 3 mg/kg 97.3% inhibition

Experimental Protocols for Key Assays

For researchers aiming to validate these findings, here are summaries of the key methodologies cited in the literature.

Protocol 1: In Vitro Cell Proliferation Assay [4] [5]

  • Cell Lines: A panel of 18 human tumor cell lines can be used, including leukemia (CCRF-CEM), ovarian (1A9), NSCLC (A549, NCI-H1299), breast (MX-1W, MCF-7), colon (HCT-116, DLD-1, HCT-15), and melanoma (A375, Lox, SK-Mel-2).
  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium.
  • Concentration & Incubation: Cells are exposed to a range of Taltobulin concentrations (e.g., 0.2 to 7.3 nM) for a continuous period of 3 days.
  • Viability Measurement: Cell viability is assessed after the incubation period using a standard method like MTT or CellTiter-Glo, which measures metabolic activity as a proxy for the number of living cells.
  • Data Analysis: The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curves.

Protocol 2: In Vivo Xenograft Efficacy Study [4] [5]

  • Animal Model: Athymic nu/nu female mice (5-6 weeks old) are implanted subcutaneously with human tumor cells (e.g., Lox melanoma, KB-8-5, MX-1W) to establish xenografts.
  • Dosing Formulation: For intravenous administration, the compound can be formulated in a solution such as DMSO:Tween 80:Saline (10:5:85). For oral gavage, other suitable formulations may be used [4].
  • Dosage & Administration: Once tumors are established, mice are administered Taltobulin at 1.6 mg/kg via intravenous (i.v.) injection or 3 mg/kg via oral gavage (p.o.).
  • Treatment Schedule: A common schedule is administration once per day for 35 days, though this can be adjusted.
  • Efficacy Endpoint: Tumor volumes are measured regularly and compared to those in vehicle-treated control groups. The percentage of tumor growth inhibition is calculated.

Key Advantages for ADC Development

Taltobulin offers several distinct properties that make it an attractive candidate for use as an ADC warhead:

  • High Potency: It exhibits sub-nanomolar to low-nanomolar cytotoxicity across a broad spectrum of cancer cell lines, which is a prerequisite for effective ADC payloads as only a small amount of the drug reaches the tumor [4] [7].
  • Overcomes Multidrug Resistance: A significant advantage is its ability to evade efflux by the P-glycoprotein (P-gp) pump. This makes it particularly valuable for targeting tumors that have developed resistance to other chemotherapeutic agents like taxanes and vinca alkaloids [5] [6].
  • Synthetic Accessibility: Improved synthetic routes, such as those utilizing multicomponent Ugi reactions, have been developed for Taltobulin and hemiasterlin analogues. This facilitates production and allows for the generation of diverse analogues for linker attachment [7].
  • Proven ADC Efficacy: Research has demonstrated that ADCs constructed with hemiasterlin analogues like Taltobulin display sub-nanomolar cytotoxicity against target-positive cancer cells (e.g., HER2-expressing cells) while showing no activity against antigen-negative cells, confirming a potent and targeted effect [7].

References

In Vitro Cytotoxicity Profile of Taltobulin Trifluoroacetate

Author: Smolecule Technical Support Team. Date: February 2026

Taltobulin trifluoroacetate is a potent synthetic analogue of Hemiasterlin that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis [1] [2]. The following table summarizes its growth inhibitory activity (IC₅₀) across a panel of human tumor cell lines after a 3-day incubation period [1].

Table 1: In Vitro Cytotoxicity of this compound (HTI-286) in Human Tumor Cell Lines [1]

Cancer Type Cell Line IC₅₀ (nM)
Leukemia CCRF-CEM 0.2 ± 0.03
Ovarian 1A9 0.6 ± 0.1
Non-Small Cell Lung Cancer (NSCLC) A549 1.1 ± 0.5
NCI-H1299 6.8 ± 6.1
Breast MX-1W 1.8 ± 0.6
MCF-7 7.3 ± 2.3
Colon HCT-116 0.7 ± 0.2
DLD-1 1.1 ± 0.4
Colo205 1.5 ± 0.6
KM20 1.8 ± 0.6
SW620 3.6 ± 0.8
S1 3.7 ± 2.0
HCT-15 4.2 ± 2.5
Moser 5.3 ± 4.1
Melanoma A375 1.1 ± 0.8
Lox 1.4 ± 0.6
SK-Mel-2 1.7 ± 0.5
  • Median IC₅₀: 1.7 nM
  • Average IC₅₀: 2.5 ± 2.1 nM [1]

The experimental workflow and mechanism of action for these assays are illustrated below.

Start Start In Vitro Assay Plate Plate Tumor Cell Lines Start->Plate Treat Treat with Taltobulin Plate->Treat Incubate Incubate for 3 Days Treat->Incubate Measure Measure Cell Growth Incubate->Measure Analyze Analyze Data (IC50) Measure->Analyze End Report Results Analyze->End

Taltobulin This compound Tubulin Binds Tubulin Taltobulin->Tubulin Inhibit Inhibits Polymerization Tubulin->Inhibit Disrupt Disrupts Microtubule Dynamics Inhibit->Disrupt Arrest Cell Cycle Arrest Disrupt->Arrest Death Apoptosis (Cell Death) Arrest->Death

Detailed In Vitro Cell Proliferation Assay Protocol

This protocol is adapted from the methodology used to generate the data in Table 1 [1].

Reagent Preparation
  • This compound Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 10 mM). The solubility in DMSO is at least 39 mg/mL (~66.4 mM) [1] [2].
  • Cell Culture Medium: Use appropriate medium for each cell line (e.g., RPMI-1640 for leukemia lines, DMEM for solid tumors), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to create a working concentration range. A typical 11-point, 3-fold serial dilution series is recommended, with a final top concentration of 10 nM. Include a solvent control (DMSO at the same concentration as in drug-treated wells, typically ≤0.1%).
Cell Seeding and Treatment
  • Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension.
  • Seeding: Seed cells into 96-well tissue culture plates at an optimal density determined for each cell line (e.g., 2,000 - 5,000 cells per well in 100 μL of medium). Allow cells to adhere overnight.
  • Drug Addition: After 24 hours, add 100 μL of the pre-diluted Taltobulin solutions to the wells, resulting in the desired final concentrations (e.g., 0.1 to 10 nM). Each concentration and control should be tested in triplicate or quadruplicate.
Incubation and Viability Assessment
  • Incubation: Incubate the treated cells for 72 hours (3 days) at 37°C in a humidified 5% CO₂ atmosphere [1].
  • Cell Viability Measurement: After the incubation period, cell viability can be measured using a suitable assay.
    • MTT Assay: A common and widely used method. Add MTT reagent to each well and incubate for 2-4 hours. The metabolically active cells convert MTT to purple formazan crystals. Solubilize the crystals with DMSO and measure the absorbance at 570 nm [3].
    • Other Assays: Resazurin (Alamar Blue) or ATP-based luminescence assays are also excellent alternatives, often offering higher sensitivity [3].
Data Analysis
  • Calculate % Viability: For each well, calculate the percentage of viable cells relative to the untreated control cells.
  • Curve Fitting: Fit the dose-response data (logarithm of concentration vs. normalized response) using a four-parameter logistic (4PL) nonlinear regression model in software like GraphPad Prism.
  • Determine IC₅₀: The IC₅₀ value is the concentration of Taltobulin that inhibits cell growth by 50% compared to the control. Report values as mean ± standard deviation from replicate experiments.

Key Experimental Considerations

  • Aseptic Technique: Maintain sterile conditions throughout the procedure to prevent contamination.
  • DMSO Control: The final concentration of DMSO in all wells (including controls) must be identical and kept low (≤0.1%) to avoid solvent toxicity.
  • Assay Linearity: Ensure the cell viability assay used is within its linear range for accurate quantification.
  • Cell Line Validation: Regularly authenticate cell lines and check for mycoplasma contamination to ensure experimental reproducibility.

References

HTI-286 tumor cell line growth inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

HTI-286 Inhibitory Concentration (IC₅₀) Data

The table below summarizes the quantitative data on the anti-proliferative effects of HTI-286 on various hepatic tumor cell lines, as determined by the MTT assay.

Table 1: In vitro growth inhibition of hepatic tumor cell lines by HTI-286 [1]

Cell Line Cell Line Description Reported IC₅₀ (nmol/L)
MH Rat Morris hepatoma ~2 nmol/L
HepG2 Human hepatocarcinoma ~2 nmol/L
Hep3B Human hepatocarcinoma ~2 nmol
Primary Human Hepatocytes (PHH) Normal human liver cells No significant decrease in viability detected

Key Findings:

  • Potent and Consistent Activity: HTI-286 exhibited high potency across all three tested hepatic tumor cell lines, with a mean IC₅₀ of approximately 2 nmol/L [1].
  • Selective Toxicity: A crucial finding was that HTI-286 did not cause a detectable decrease in the viability of primary human hepatocytes, suggesting a potential selective toxicity towards cancer cells and a wider therapeutic window [1].

Detailed Experimental Protocol

This section outlines the core methodology used to generate the IC₅₀ data for HTI-286 in hepatic tumor cell lines [1].

Cell Culture and Compound Preparation
  • Cell Lines: Morris hepatoma (MH), HepG2, and Hep3B cells were cultured in their respective media (RPMI 1640, MEM, DMEM), supplemented with 10% fetal bovine serum and antibiotics [1].
  • HTI-286 Stock Solution: HTI-286 was dissolved in Dulbecco’s modified Eagle’s medium (DMEM) to create stock solutions of 5 mmol/L and 0.05 mmol/L. These stocks were serially diluted in culture medium to achieve the desired working concentrations for treatment [1].
MTT Proliferation Assay Protocol

The following workflow details the steps for the MTT assay used to determine IC₅₀ values.

MTT_Workflow start Seed cells in 96-well plate starve Starvation in growth factor-depleted medium (1 doubling time) start->starve treat Add HTI-286 in fresh medium (2 doubling times) starve->treat add_mtt Add MTT solution (5 mg/mL) Incubate 3 hours treat->add_mtt solubilize Remove medium Solubilize formazan with DMSO add_mtt->solubilize measure Measure absorbance at 562 nm solubilize->measure calculate Calculate IC50 measure->calculate

Key Procedural Details:

  • Cell Seeding: Cells were seeded in 96-well microtiter plates at pre-determined densities to ensure cell confluence rates of >50% at the time of analysis [1].
  • Starvation: Before drug treatment, cells were starved in growth factor-depleted medium for one cell doubling time to synchronize the cell cycle [1].
  • Drug Exposure: Cells were treated with HTI-286 at various concentrations for a duration of two cell doubling times [1].
  • Viability Measurement: The MTT assay measures the metabolic activity of viable cells. The yellow MTT tetrazolium salt is reduced to purple formazan crystals by mitochondrial enzymes. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A higher absorbance correlates with a greater number of viable cells [1] [2].
  • IC₅₀ Calculation: The drug concentration that resulted in a 50% reduction in absorbance compared to untreated control wells was calculated as the IC₅₀ [1].

Mechanism of Action and Resistance

HTI-286 is a synthetic analogue of hemiasterlin, a natural product derived from marine sponges. Its primary mechanism of action is the inhibition of microtubule function [1] [3].

MOA HTI286 HTI-286 Tubulin Binds Tubulin (Vinca-peptide site) HTI286->Tubulin Pgp P-glycoprotein (MDR1 Efflux Pump) HTI286->Pgp Circumvents Microtubule Disrupts Microtubule Dynamics Tubulin->Microtubule MitoticArrest Cell Cycle Arrest at G2/M Phase Microtubule->MitoticArrest Apoptosis Induction of Apoptosis MitoticArrest->Apoptosis Resistance Resistance to Taxanes, Vinca Alkaloids Pgp->Resistance

Key Insights:

  • Target: HTI-286 binds to the Vinca-peptide site on tubulin, depolymerizes microtubules, and arrests cells in the G2/M phase of the cell cycle, leading to apoptosis [1] [3].
  • Overcoming Resistance: A significant feature of HTI-286 is its ability to circumvent P-glycoprotein (Pgp)-mediated resistance. Pgp is a multidrug resistance protein often overexpressed in cancers like HCC, which effluxes drugs like taxanes and vinca alkaloids, rendering them ineffective. HTI-286 is a poor substrate for this pump, allowing it to retain potency in resistant tumor models [1] [3].

Application Notes & Considerations

  • MTT Assay Artifacts: Be aware that the MTT assay can be prone to artifacts. The measured IC₅₀ can be significantly influenced by factors such as initial cell seeding density and the cellular metabolic activity, which may not always directly correlate with cell number. Errors can be large and may not be easily adjustable [2].
  • Confirmatory Assays: Consider using secondary, orthogonal methods to confirm results, such as direct cell counting (e.g., trypan blue exclusion) or apoptosis-specific assays (e.g., propidium iodide staining) to validate the anti-proliferative and cytotoxic effects [1] [2].
  • In Vivo Efficacy: The promising in vitro data is supported by in vivo studies. Intravenous administration of HTI-286 significantly inhibited tumor growth in a rat allograft model of liver cancer [1].

Suggested Future Experiments

  • Broader Panel Screening: Expand profiling of HTI-286 to a wider panel of cancer cell lines, including those with well-characterized resistance mechanisms to standard antimicrotubule agents.
  • Combination Studies: Investigate the synergistic potential of HTI-286 when used in combination with other chemotherapeutic agents or targeted therapies.
  • Biomarker Identification: Explore molecular biomarkers (e.g., specific tubulin isotypes) that could predict sensitivity or resistance to HTI-286.

References

Taltobulin trifluoroacetate in vivo xenograft model administration

Author: Smolecule Technical Support Team. Date: February 2026

Protocols for Xenograft Model Studies

The table below summarizes the core protocols for establishing and utilizing xenograft models in preclinical drug testing [1].

Protocol Aspect Description & Key Steps
Model Generation Injects human CD34+ hematopoietic stem cells into immunodeficient NSG mice, followed by PDX generation to create a human immune system model [2].
Drug Efficacy Testing Involves tumor measurement via callipers, calculation of tumor mass (length × width² / 2), and daily clinical evaluation of treated mice [1].
AML PDX Establishment An optimized protocol designed to improve engraftment rates of human Acute Myeloid Leukemia (AML) in immunodeficient mice, particularly from frozen specimens [3].
TNBC PDX Drug Testing Utilizes a panel of patient-derived orthotopic xenografts representing multiple Triple-Negative Breast Cancer (TNBC) subtypes for preclinical drug efficacy tests (e.g., with mTOR inhibitors) [4].

Quantitative Data from Xenograft Studies

The following table outlines key quantitative parameters and endpoints commonly measured in xenograft drug efficacy studies [5] [6] [4].

Parameter / Endpoint Typical Measurements & Calculations
Tumor Volume Measurement Tumor mass (mg) = length (mm) × width² (mm²) / 2 [5] [1].
Drug Exposure Metrics Daily unbound average concentration ((C_{avg, u})) or unbound maximum concentration ((C_{max, u})) are used to model exposure-response relationships [6].
Growth Inhibition Percentage of tumor growth inhibition (TGI) is calculated for drug-treated groups compared to a vehicle control group [4].
Translational Scaling Tumor Growth Inhibition (TGI) models are used, and parameters may be scaled from mice to humans using allometric exponents (e.g., -0.25) [6].

TGF-β Signaling Pathway in Cancer

Since the primary mechanism of action for Taltobulin (a microtubule-targeting agent) was not detailed in the search results, the diagram below illustrates the TGF-β signaling pathway, which is a common target in cancer therapy development and exemplifies the kind of pathway mapping useful for application notes [7]. TGF-β has a dual role, acting as both a tumor suppressor and a promoter.

G TGFB TGF-β Ligand TBR2 TβR II TGFB->TBR2 Binds TBR1 TβR I TBR2->TBR1 Activates SMAD23 SMAD2/SMAD3 TBR1->SMAD23 Phosphorylates P_SMAD23 p-SMAD2/SMAD3 SMAD23->P_SMAD23 SMAD4 SMAD4 Complex p-SMAD2/SMAD3:SMAD4 Complex SMAD4->Complex P_SMAD23->Complex Nucleus Nucleus Complex->Nucleus TargetGene Target Gene Expression Nucleus->TargetGene Regulates

The TGF-β pathway exerts complex and contradictory effects in cancer [7]:

  • Tumor Suppression: In early stages, it inhibits cell proliferation by inducing CDK inhibitors (p15, p21, p27) and downregulating C-MYC. It can also promote apoptosis via proteins like DAPK and SHIP.
  • Tumor Promotion: In late stages, it facilitates immune escape by inhibiting cytotoxic T cells and natural killer cells. It also promotes metastasis by inducing Epithelial-Mesenchymal Transition (EMT) and angiogenesis.

Methodology for Key Experiments

Here are detailed methodologies for core experiments in xenograft-based drug development.

Patient-Derived Xenograft Generation

This protocol details the creation of a humanized mouse model for studying immunotherapy resistance [2].

  • Human CD34+ Cell Isolation: Isolate human CD34+ hematopoietic stem cells from umbilical cord blood under sterile conditions, using a density gradient medium like Ficoll-Paque.
  • Mouse Humanization: Inject the isolated CD34+ cells into NOD SCID gamma (NSG) immunodeficient mice that are 5-6 weeks old. These mice must be kept in a Specific-Pathogen Free (SPF) facility.
  • PDX Generation and Implantation: Implant fragments of a patient tumor subcutaneously into the flank or orthotopically into the mammary fat pad of the humanized mice. For breast cancer models, use female mice.
  • Monitoring and Passaging: Allow the tumor to engraft and grow. The resulting PDX model can be serially passaged in new mice to expand the model for drug testing.
In Vivo Drug Efficacy Testing

This is a generalized protocol for evaluating drug efficacy in xenograft models [1] [4].

  • Randomization: One week after tumor inoculation, when a palpable tumor (approximately 100-300 mm³) has formed, randomize the mice into control and treatment groups. A typical group size is eight animals.
  • Drug Treatment: Administer the anticancer compound(s) according to the planned treatment schedule (e.g., daily, twice daily, or every four days). Include a vehicle control group.
  • Tumor Measurement: Assess tumor dimensions regularly (every 2-3 days) using digital callipers. Calculate tumor volume or mass.
  • Data Analysis: Plot tumor growth curves over time for each group. Calculate the percentage of tumor growth inhibition (%TGI) in treated groups compared to the control at the end of the study.

References

Application Notes and Protocols for Taltobulin Trifluoroacetate-Induced Microtubule Disruption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Taltobulin Trifluoroacetate and Mechanism of Action

This compound (also known as HTI-286) is a synthetic analogue of the natural tripeptide Hemiasterlin. It functions as a potent tubulin inhibitor, binding directly to tubulin dimers and disrupting microtubule polymerization. This activity makes it a valuable cytotoxin ("warhead") for Antibody-Drug Conjugates (ADCs) and a compelling tool for fundamental research on the cytoskeleton [1] [2]. Microtubules are dynamic polymers of α/β-tubulin that are critical for maintaining cellular structure, intracellular transport, and chromosomal segregation during mitosis. The dynamic instability of microtubules—characterized by alternating phases of growth and shrinkage—is precisely regulated by a host of cellular proteins, and its disruption severely impacts cell viability [3] [4].

The following diagram illustrates the core mechanism by which Taltobulin disrupts the microtubule network, leading to antimitotic effects and cell death.

G Taltobulin Taltobulin TubulinDimers TubulinDimers Taltobulin->TubulinDimers Binds to MicrotubulePolymer MicrotubulePolymer Taltobulin->MicrotubulePolymer Inhibits Polymerization TubulinDimers->MicrotubulePolymer Polymerizes into MitoticArrest MitoticArrest MicrotubulePolymer->MitoticArrest Disruption leads to CellDeath CellDeath MitoticArrest->CellDeath Results in

Quantitative Biological Activity Profile

This compound demonstrates potent and broad-spectrum anti-proliferative activity across numerous cancer cell lines, as well as efficacy in animal tumor models [1] [2].

In Vitro Antiproliferative Activity

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of Taltobulin across a panel of human tumor cell lines after a 3-day incubation period [1] [2].

Table 1: In Vitro Growth Inhibition of Tumor Cell Lines by Taltobulin

Cell Line Cancer Type Taltobulin IC₅₀ (nM)
CCRF-CEM Leukemia 0.2 ± 0.03
1A9 Ovarian 0.6 ± 0.1
A375 Melanoma 1.1 ± 0.8
Lox Melanoma 1.4 ± 0.6
A549 Non-Small Cell Lung Cancer (NSCLC) 1.1 ± 0.5
MX-1W Breast 1.8 ± 0.6
HCT-116 Colon 0.7 ± 0.2
DLD-1 Colon 1.1 ± 0.4
HCT-15 Colon 4.2 ± 2.5
NCI-H1299 Non-Small Cell Lung Cancer (NSCLC) 6.8 ± 6.1
MCF-7 Breast 7.3 ± 2.3
Median IC₅₀ 1.7 nM
Average IC₅₀ 2.5 ± 2.1 nM
In Vivo Antitumor Efficacy

The table below outlines key parameters from animal studies demonstrating the efficacy of Taltobulin in mouse xenograft models [1] [2].

Table 2: In Vivo Efficacy of Taltobulin in Mouse Xenograft Models

Parameter Details
Animal Model Athymic nu/nu female mice
Tumor Models HCT-15, DLD-1 (colon); MX-1W (breast); KB-8-5 (epidermoid)
Dosage & Route 1.6 mg/kg, intravenous (i.v.)
Treatment Duration 35 days
Key Result Significant inhibition of human tumor xenograft growth
Other Models/Regimen KB-3-1 (epidermoid) & Lox (melanoma); 3 mg/kg, oral gavage (p.o.)
Inhibition in Oral Study 92.3% (KB-3-1) and 82.2% (Lox)

Detailed Experimental Protocols

Cell-Based Microtubule Disruption and Antiproliferative Assay

This protocol is designed to assess the effect of Taltobulin on microtubule integrity and cell proliferation in vitro [1].

Materials:

  • Cell Lines: Any from Table 1 (e.g., MDA-MB-231, A549, HCT-116).
  • Compound: this compound (CAS 228266-41-9). Purity: ≥98%. Store desiccated at -20°C.
  • Vehicle: DMSO (cell culture grade).
  • Equipment: Cell culture incubator (37°C, 5% CO₂), sterile tissue cultureware, micropipettes, hemocytometer or automated cell counter.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 1,000-5,000 cells per well in 100 μL of complete growth medium. Allow cells to adhere overnight.
  • Compound Treatment: Prepare a serial dilution of Taltobulin in DMSO, then further dilute in culture medium so that the final DMSO concentration is ≤0.1%. Add the compound-containing medium to the wells. Include vehicle-only (DMSO) wells as a negative control.
  • Incubation: Incubate the treated cells for 72 hours (3 days) in a 37°C, 5% CO₂ incubator.
  • Viability Assessment: After incubation, measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo). The specific method should be chosen based on the readout equipment available.
  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the log of the compound concentration against the percentage of inhibition to determine the IC₅₀ value using non-linear regression analysis.
Analysis of Microtubule Stability by Acetylated α-Tubulin ELISA

Microtubule stability can be monitored by measuring levels of acetylated α-tubulin (AcTub), a common post-translational modification associated with stable microtubules [5] [4].

Materials:

  • Cell Line: QBI293 or other adherent cell lines.
  • Antibodies: Anti-acetylated α-tubulin antibody (e.g., clone 6-11B-1), anti-α-tubulin antibody for total tubulin loading control, HRP-conjugated secondary antibodies.
  • Equipment: ELISA plate reader.

Procedure:

  • Cell Treatment: Seed cells and treat with Taltobulin (e.g., 1 μM and 10 μM) or vehicle for 4 hours.
  • Cell Lysis: Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice.
  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
  • ELISA: Coat an ELISA plate with equal amounts of protein from each sample. Perform standard ELISA steps: blocking, incubation with primary antibody (anti-AcTub), washing, incubation with HRP-conjugated secondary antibody, and addition of chromogenic substrate.
  • Detection & Analysis: Measure the absorbance. Normalize AcTub signals to the total protein content or total α-tubulin levels. Express the results as fold-change relative to the vehicle-treated control to quantify microtubule stabilization or disruption.
In Vivo Tumor Xenograft Efficacy Protocol

This protocol evaluates the antitumor efficacy of Taltobulin in an animal model [1].

Materials:

  • Animals: Athymic nu/nu female mice, 5-6 weeks of age.
  • Tumor Cells: Human cancer cells (e.g., HCT-15 colon carcinoma) prepared for injection.
  • Formulation: For i.v. administration, Taltobulin can be formulated in a vehicle such as DMSO: Tween 80: Saline = 10:5:85. The solution should be prepared fresh.

Procedure:

  • Tumor Inoculation: Subcutaneously inject tumor cells (e.g., 5x10⁶ cells in 100 μL Matrigel) into the flank of each mouse.
  • Randomization & Dosing: Once tumors reach a palpable size (~100-150 mm³), randomize mice into control and treatment groups (n=5-10). Administer Taltobulin (e.g., 1.6 mg/kg) or vehicle control via tail vein injection.
  • Dosing Schedule: Administer doses according to the established schedule (e.g., once every few days) for the study duration (e.g., 35 days).
  • Monitoring: Measure tumor dimensions and body weight 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Endpoint Analysis: At the end of the study, compare the mean tumor volume and body weight of the treatment group with the control group. Statistical significance is typically determined using a t-test.

Formulation and Solubility Guidelines

Successful experimentation, particularly in vivo, requires proper compound formulation. The table below lists validated formulations for this compound [1] [2].

Table 3: Solubility and Recommended Formulations for this compound

Formulation Composition Preparation Notes Primary Use
Stock Solution DMSO Soluble to at least 39 mg/mL (~66.4 mM). Prepare as a concentrated stock. In vitro assays
Injection 1 DMSO: Tween 80: Saline = 10:5:85 Add 100 μL DMSO stock to 50 μL Tween 80, then dilute with 850 μL saline. IP/IV/IM/SC
Injection 2 DMSO: PEG300: Tween 80: Saline = 10:40:5:45 Sequential dilution as per the ratio. IP/IV/IM/SC
Injection 3 DMSO: Corn oil = 10:90 Add 100 μL DMSO stock to 900 μL corn oil. Mix well. IP/SC

Research Context and Comparative Assay Notes

  • Metastasis vs. Primary Tumor Growth: Microtubule-targeting agents like Vinorelbine have been shown to reduce metastatic phenotypes (e.g., microtentacles and tumor cell reattachment) more effectively than they inhibit primary tumor cell viability in some contexts. This highlights the importance of selecting appropriate assays and models based on the research focus [6].
  • Tubulin Post-Translational Modifications (PTMs): When assessing microtubule disruption or stabilization, monitoring PTMs like acetylation and detyrosination of α-tubulin provides valuable functional insights beyond mere polymer mass, as these modifications are correlated with microtubule stability and function [3] [4].

The following workflow diagram integrates the key protocols described above into a coherent research pathway, from in vitro screening to in vivo validation.

G Start Start: In Vitro Screening Proto1 Cell Viability Assay (IC50 Determination) Start->Proto1 Proto2 Mechanistic ELISA (Acetylated Tubulin) Start->Proto2 Analysis Data Analysis & Compound Prioritization Proto1->Analysis Proto2->Analysis InVivo In Vivo Xenograft Study (Efficacy & Tolerability) Analysis->InVivo Conclusion Conclusions & Further Development InVivo->Conclusion

References

Established Methods for Apoptosis Induction and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Although a specific protocol for taltobulin is not available, the general principles for studying small molecule-induced apoptosis are well-established. The following workflow outlines the key experimental phases.

G cluster_0 Experimental Workflow for Apoptosis Analysis Compound Treatment Compound Treatment Cell Death Pathway Analysis Cell Death Pathway Analysis Compound Treatment->Cell Death Pathway Analysis Mitochondrial Pathway Assessment Mitochondrial Pathway Assessment Cell Death Pathway Analysis->Mitochondrial Pathway Assessment Death Receptor Pathway Assessment Death Receptor Pathway Assessment Cell Death Pathway Analysis->Death Receptor Pathway Assessment Key Readouts Key Readouts Mitochondrial Pathway Assessment->Key Readouts Death Receptor Pathway Assessment->Key Readouts

Quantitative Assessment of Apoptosis

To quantitatively determine the pro-apoptotic effect of a compound, researchers typically measure several key parameters. The table below summarizes common assays and their apoptotic readouts.

Analysis Method Key Apoptotic Readouts Example Experimental Context
Western Blot Cleavage of caspases-3, -8, -9; PARP cleavage; increased BimEL; Bax/Bcl-2 ratio [1] [2] [3] Detection of caspase-3 and PARP cleavage in L929 cells treated with TNF/CHX [3].
Caspase Activity Assay Increased caspase-3/7, -8, or -9 activity [2] [3] Time-dependent increase in caspase-3 activity in cells treated with a death-inducing compound [3].
Flow Cytometry (Annexin V/PI) Percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [2] [3] Distinguishing apoptotic from necrotic cells in a population treated with a cytotoxic saponin [2].
Mitochondrial Membrane Potential (MMP) Assay Decreased MMP (e.g., with CMX-Ros dye) [2] Disruption of MMP in Rh1 cells treated with TTB2, measured by flow cytometry [2].
DNA Content Analysis (Flow Cytometry) Increase in hypodiploid (sub-G1) cell population [3] Quantification of cells with nuclear fragmentation after treatment [3].
Quantitative Gene/Protein Expression Upregulation of pro-apoptotic Bim, Bak, Bax; downregulation of Bcl-2 [1] [4] [2] TGFβ-induced Bim expression in lymphocytes [1].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Annexin V/Propidium Iodide Staining for Flow Cytometry

This protocol is used to distinguish early apoptotic, late apoptotic, and necrotic cells [2] [3].

  • Cell Seeding and Treatment: Seed cells (e.g., 2x10⁵ per well in a 6-well plate) and culture for 24 hours. Treat with the compound of interest at various concentrations and for different durations.
  • Cell Harvesting: After treatment, collect both attached and non-attached cells. Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
  • Staining: Resuspend the cell pellet in 400 µL of 1x binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution. Incubate for 15 minutes in the dark at room temperature.
  • Analysis: Analyze the samples immediately using a flow cytometer with a 488 nm excitation beam. A minimum of 10,000 events should be collected per sample. Analyze the populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).
Mitochondrial Membrane Potential (MMP) Assessment using CMX-Ros

This assay measures the loss of MMP, a key event in the intrinsic apoptotic pathway [2].

  • Cell Treatment: Seed and treat cells as described in the previous protocol.
  • Staining Solution Preparation: Dilute the MitoTracker Red CMXRos stock solution (1 mM) in PBS to create a working solution with a final concentration of 500 nM.
  • Staining and Incubation: Harvest and wash the cells. Resuspend the cell pellet in 100 µL of the 500 nM CMX-Ros working solution. Incubate for 45 minutes at 37°C.
  • Analysis: Wash the cells with PBS and resuspend in PBS supplemented with 0.2% bovine serum albumin (BSA). Analyze by flow cytometry with a single excitation beam at 488 nm. A decrease in red fluorescence intensity indicates a loss of MMP.
Analysis of Caspase Activation and PARP Cleavage by Western Blot

This protocol confirms the activation of the caspase cascade, a hallmark of apoptosis [3].

  • Cell Lysis: After treatment, harvest cells and lyse them in an appropriate lysis buffer (e.g., containing 20 mM HEPES, 250 mM sucrose, 10 mM KCl, 2 mM MgCl₂, 1 mM EDTA, and protease inhibitors) for 20 minutes on ice.
  • Protein Quantification: Centrifuge the lysate and measure the protein concentration in the supernatant using an assay such as the BCA or DC protein assay.
  • Gel Electrophoresis and Transfer: Separate 25-50 µg of total protein per sample by SDS-PAGE (e.g., 12% gel). Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Blocking and Antibody Incubation: Block the membrane with 5% skimmed milk for 2 hours. Incubate with primary antibodies (e.g., against caspase-3, caspase-8, caspase-9, or PARP) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detection: Detect the bands using an enhanced chemiluminescence (ECL) system. The cleavage and activation of caspases are indicated by the appearance of lower molecular weight bands, while PARP cleavage is shown by the shift from a 116 kDa full-length band to an 89 kDa fragment.

Apoptotic Signaling Pathways

Understanding the signaling pathways involved is critical for mechanistic studies. The diagram below integrates common pathways that may be engaged by a pro-apoptotic compound.

G Pro-Apoptotic Stimulus    (e.g., Taltobulin) Pro-Apoptotic Stimulus    (e.g., Taltobulin) Mitochondrial (Intrinsic) Pathway Mitochondrial (Intrinsic) Pathway Pro-Apoptotic Stimulus    (e.g., Taltobulin)->Mitochondrial (Intrinsic) Pathway Death Receptor (Extrinsic) Pathway Death Receptor (Extrinsic) Pathway Pro-Apoptotic Stimulus    (e.g., Taltobulin)->Death Receptor (Extrinsic) Pathway Bax/Bak Activation Bax/Bak Activation Mitochondrial (Intrinsic) Pathway->Bax/Bak Activation Caspase-8 Activation Caspase-8 Activation Death Receptor (Extrinsic) Pathway->Caspase-8 Activation MOMP MOMP Bax/Bak Activation->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Apoptosome    Formation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis    (PARP Cleavage, DNA Fragmentation) Apoptosis    (PARP Cleavage, DNA Fragmentation) Caspase-3/7 Activation->Apoptosis    (PARP Cleavage, DNA Fragmentation) Caspase-8 Activation->Caspase-3/7 Activation Bid Cleavage Bid Cleavage Caspase-8 Activation->Bid Cleavage crosstalk Bid Cleavage->Bax/Bak Activation amplifies Survival Signals (e.g., NF-κB) Survival Signals (e.g., NF-κB) cFLIP cFLIP Survival Signals (e.g., NF-κB)->cFLIP induces cFLIP->Caspase-8 Activation inhibits TGFβ Signaling TGFβ Signaling Bim Expression Bim Expression TGFβ Signaling->Bim Expression via Smad3 Bim Expression->Bax/Bak Activation

Critical Considerations for Protocol Design

When designing experiments to study apoptosis induction:

  • Confirm Caspase Dependence: Use pan-caspase inhibitors (e.g., Z-VAD-fmk) to verify that cell death is primarily apoptotic. Be aware that inhibiting caspases can sometimes shift the mode of death to necroptosis [3].
  • Analyze Multiple Time Points: Apoptosis is a dynamic process. Analyze key markers at several time points (e.g., 3, 6, 12, 24 hours) to capture the sequence of events.
  • Include Relevant Controls: Always include a negative (vehicle-treated) control and a positive control (e.g., cells treated with a known apoptosis inducer like Staurosporine or TRAIL plus a sensitizing agent) to validate your assay conditions.
  • Cell Type Specificity: Be mindful that apoptotic pathways and regulatory mechanisms can vary significantly between different cell types [5] [6].

I hope this structured overview of methods and protocols provides a solid foundation for your research on taltobulin and other apoptosis-inducing agents.

References

Comprehensive Application Notes & Protocols: HTI-286 Tubulin Polymerization Inhibition Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HTI-286 and Tubulin Inhibition

HTI-286 is a fully synthetic analogue of the natural tripeptide hemiasterlin that functions as a potent antimitotic agent with demonstrated cytotoxic potential against various cancer cell lines. [1] This synthetic compound belongs to the class of tubulin destabilizing agents that effectively inhibit tubulin polymerization, contrasting with stabilizers like paclitaxel that promote microtubule assembly. [2] [3] HTI-286 has shown particular promise in preclinical studies for intravesical therapy of high-grade bladder cancer, where it significantly delayed tumor growth in orthotopic mouse models with minimal systemic absorption and toxicity. [1]

The significance of HTI-286 in cancer research stems from its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp) efflux pumps, a common limitation of many existing tubulin-targeting agents like taxanes. [4] [5] Modifications of HTI-286's structure have yielded analogs with enhanced potency against drug-resistant cell lines while maintaining comparable cytotoxicity to parent compounds in sensitive lines. [4] [6] These properties make HTI-286 both a valuable research tool for studying tubulin dynamics and a promising candidate for therapeutic development against resistant malignancies.

Mechanism of Action

Molecular Interactions with Tubulin

HTI-286 exerts its antimitotic effects through direct binding to the α-β tubulin heterodimer, the fundamental subunit of microtubules. [2] Biophysical characterization studies reveal that HTI-286 binds tubulin rapidly with a dissociation constant (Kd) of approximately 100 nM, and this initial association is enthalpically driven with a ΔH value of -14 kcal/mol at 25°C. [2] Unlike microtubule-stabilizing agents such as paclitaxel, HTI-286 effectively depolymerizes preassembled microtubules at micromolar concentrations, disrupting the delicate dynamics of microtubule networks essential for cellular functions. [2]

The binding of HTI-286 to soluble tubulin induces significant structural reorganization and oligomerization of tubulin subunits. [2] This results in the formation of a discrete 18.5 S species corresponding to a ring-like structure consisting of approximately 13 tubulin units, as determined by sedimentation equilibrium analyses. [2] The rate of these oligomer formations is dependent on both the concentration of HTI-286 and the incubation time, with the 18.5 S species forming relatively slowly compared to the initial binding event. [2] These structural alterations to tubulin and microtubules ultimately lead to cell cycle arrest at the G2/M phase and induction of apoptosis in proliferating cancer cells. [1]

Signaling Pathway Disruption

Table 1: Key Cellular Processes Affected by HTI-286-Induced Tubulin Inhibition

Cellular Process Effect of HTI-286 Downstream Consequences
Mitosis Disruption of mitotic spindle assembly G2/M phase arrest, failed chromosome segregation
Cell Signaling Altered intracellular trafficking Disruption of RAF-MEK-ERK and PI3K/Akt pathways
Cell Motility Impaired cytoskeletal dynamics Reduced migration and invasion capacity
Apoptosis Regulation Activation of mitochondrial pathway Increased ROS, caspase activation, apoptosis

The disruption of microtubule dynamics by HTI-286 has far-reaching consequences beyond simple mechanical interference with cell division. Microtubules serve as essential platforms for numerous cellular signaling pathways, and their disruption alters critical processes governing cell survival, proliferation, and metastasis. [3] While HTI-286 primarily targets tubulin directly, other tubulin inhibitors with similar mechanisms have been shown to inactivate the RAF-MEK-ERK signaling cascade through increased mitochondrial reactive oxygen species, consequently inhibiting cancer metastasis. [5]

The PI3K/Akt axis, a key signaling pathway regulating cell migration, proliferation, survival, and apoptosis, is particularly affected by microtubule-targeting agents. [7] Growing evidence indicates that PI3K/Akt signaling participates in the processes of cell apoptosis and migration induced by various microtubule-targeting agents in cancer cells. [7] This pathway also enhances microtubule stability, thereby promoting tumor cell invasion and migration, suggesting that HTI-286's disruption of microtubules may impair these critical pro-survival and metastatic signaling networks. [7]

G HTI286 HTI-286 Tubulin Tubulin Heterodimer HTI286->Tubulin Oligomer Tubulin Oligomerization (18.5 S Species) Tubulin->Oligomer MTDestab Microtubule Destabilization Oligomer->MTDestab SpindleDisrupt Mitotic Spindle Disruption MTDestab->SpindleDisrupt Signaling Signaling Pathway Dysregulation (PI3K/Akt, RAF-MEK-ERK) MTDestab->Signaling G2Marrest G2/M Phase Cell Cycle Arrest SpindleDisrupt->G2Marrest Apoptosis Apoptosis Induction G2Marrest->Apoptosis Signaling->Apoptosis

Figure 1: Mechanism of HTI-286 Tubulin Inhibition and Cellular Effects - This diagram illustrates the molecular and cellular consequences of HTI-286 binding to tubulin, leading to oligomerization, microtubule destabilization, and ultimately cell cycle arrest and apoptosis.

Experimental Protocols & Methodologies

Tubulin Polymerization Inhibition Assay
3.1.1 Materials and Reagents
  • Purified tubulin (typically from bovine or porcine brain, ≥97% purity)
  • HTI-286 stock solution (10 mM in DMSO, store at -20°C)
  • GTP solution (10 mM in polymerization buffer)
  • Polymerization buffer: 1 M PIPES pH 6.9, 2 M glycerol, 100 mM MgCl₂, 10 mM EGTA
  • Control compounds: Paclitaxel (microtubule stabilizer), Vincristine (destabilizer)
  • 96-well microplates (clear, flat-bottom for turbidity measurements)
  • Plate reader with temperature control and 340 nm absorbance capability
3.1.2 Procedure
  • Prepare tubulin solution by reconstituting purified tubulin in cold polymerization buffer to a final concentration of 2 mg/mL. Keep on ice throughout preparation.
  • Add GTP to the tubulin solution to a final concentration of 1 mM.
  • Aliquot tubulin solution into separate tubes and add HTI-286 to desired test concentrations (typically 1-10 μM). Include vehicle control (DMSO) and appropriate positive controls.
  • Transfer solutions to pre-chilled 96-well microplate (100 μL per well).
  • Immediately place plate in pre-warmed plate reader (37°C) and initiate kinetic measurements.
  • Monitor turbidity by measuring absorbance at 340 nm every 30 seconds for 60 minutes.
  • Calculate polymerization parameters: lag time, polymerization rate, and maximum extent of polymerization.
Cell-Based Cytotoxicity Assay
3.2.1 Materials and Reagents
  • Cancer cell lines (KB-3-1, KB-8-5, KB-V1, or other relevant models)
  • Complete cell culture medium (appropriate for cell line with serum)
  • HTI-286 stock solutions (serial dilutions in DMSO, final DMSO concentration ≤0.1%)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Cell culture plates (96-well, flat-bottom, tissue culture treated)
  • Microplate reader with 570 nm absorbance capability
3.2.2 Procedure
  • Seed cells in 96-well plates at optimal density (typically 3,000-10,000 cells/well) in complete medium and incubate for 24 hours (37°C, 5% CO₂).
  • Prepare HTI-286 dilutions in complete medium to achieve desired final concentrations (typically 0.1 nM to 10 μM).
  • Treat cells with HTI-286 dilutions or vehicle control, including blank wells (medium only) for background subtraction.
  • Incubate plates for 72 hours (37°C, 5% CO₂).
  • Add MTT reagent (10 μL of 5 mg/mL stock per 100 μL medium) and incubate for 2-4 hours.
  • Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO.
  • Measure absorbance at 570 nm with reference filter at 630 nm.
  • Calculate cell viability as percentage of vehicle control after background subtraction.

G Start Assay Preparation TubulinPrep Prepare Tubulin Solution (2 mg/mL in cold buffer) Start->TubulinPrep DrugAddition Add HTI-286/Controls (1-10 μM final concentration) TubulinPrep->DrugAddition PlateSetup Transfer to Pre-chilled 96-well Microplate DrugAddition->PlateSetup Measurement Kinetic Measurement at 340 nm (37°C, 60 minutes duration) PlateSetup->Measurement DataAnalysis Analyze Polymerization Parameters (Lag Time, Rate, Maximum Extent) Measurement->DataAnalysis

Figure 2: HTI-286 Tubulin Polymerization Assay Workflow - This flowchart outlines the key steps in performing the tubulin polymerization inhibition assay with HTI-286, from reagent preparation to data analysis.

Quantitative Data Summary

HTI-286 Potency Across Experimental Models

Table 2: Summary of HTI-286 Biological Activity in Various Assay Systems

Assay Type Experimental System HTI-286 Activity Reference Compound Comparative Efficacy
Tubulin Polymerization Purified tubulin Kd ≈ 100 nM; induces 18.5S oligomers Hemiasterlin: Similar binding affinity Comparable tubulin binding potency [2]
Cytotoxicity (Sensitive Lines) KB-3-1 cells IC₅₀ comparable to paclitaxel Paclitaxel: Standard comparator Potency equivalent to paclitaxel [4]
Cytotoxicity (Resistant Lines) P-gp expressing KB-8-5, KB-V1 Retained potency Paclitaxel: Reduced activity Superior to paclitaxel in P-gp lines [4]
In Vivo Efficacy Orthotopic bladder cancer (mice) Significant tumor growth delay at 0.2 mg/mL Mitomycin C: 2.0 mg/mL required Comparable efficacy at 10-fold lower concentration [1]
Systemic Exposure Intravesical instillation (mice) 1.5-2.1% bioavailability N/A Minimal systemic absorption [1]
Structure-Activity Relationship Findings

Table 3: Activity of HTI-286 Analogues with B-Segment Modifications

Compound B-Segment Modification KB-3-1 Cytotoxicity P-gp Expressing Cell Lines Tubulin Polymerization Inhibition
HTI-286 (parent) Reference structure +++ +++ Strong inhibition [4]
Methylsulfide analog Methylsulfide group +++ +++ Comparable to parent [4]
Fluoride analog Fluoride substituent +++ +++ Comparable to parent [4]
Proline amide analog D-piece carboxylic acid modification +++ Effective in xenograft model Potent tubulin inhibition [6]
Ketone reduction analog Carboxylic acid to ketone ++ ++ Potent activity [6]
Alcohol conversion analog Carboxylic acid to alcohol ++ ++ Potent activity [6]

The quantitative data demonstrates that HTI-286 maintains potent cytotoxicity against cancer cell lines, with particular advantage in P-glycoprotein expressing models where conventional tubulin-targeting agents like paclitaxel show reduced efficacy. [4] Modifications to the B-segment of HTI-286 and transformations of its carboxylic acid group yield analogs with comparable or enhanced potency while maintaining activity against multidrug-resistant phenotypes. [4] [6] The in vivo efficacy of HTI-286 in orthotopic bladder cancer models at concentrations ten-fold lower than mitomycin C highlights its potential for clinical translation, especially given its low systemic absorption when administered intravesically. [1]

Technical Applications & Notes

Implementation in Drug Discovery Research

HTI-286 tubulin polymerization assays serve as critical tools in anticancer drug discovery, particularly for identifying compounds that can overcome multidrug resistance. The experimental protocols outlined can be adapted for high-throughput screening of compound libraries by miniaturizing to 384-well format and automating liquid handling steps. When establishing these assays, researchers should include appropriate benchmark compounds including microtubule stabilizers (paclitaxel, epothilones) and destabilizers (vinca alkaloids, colchicine) to properly contextualize results.

For comprehensive mechanism of action studies, HTI-286 assays can be combined with complementary techniques such as immunofluorescence microscopy to visualize microtubule network disruption, flow cytometry to quantify cell cycle arrest, and live-cell imaging to track mitotic progression. The structure-activity relationship data provided offers valuable guidance for medicinal chemistry efforts aimed at optimizing drug-like properties while maintaining potency against resistant malignancies.

Troubleshooting and Optimization
  • Polymerization assay variability: If tubulin polymerization shows excessive well-to-well variability, ensure tubulin is properly aliquoted and never subjected to freeze-thaw cycles more than twice. Always prepare fresh GTP solutions.
  • Poor signal-to-noise in cytotoxicity assays: Optimize cell seeding density for each cell line and ensure logarithmic growth throughout the assay. Include reference controls with known IC₅₀ values to validate assay performance.
  • HTI-286 solubility issues: While DMSO is suitable for stock solutions, ensure final DMSO concentration does not exceed 0.5% in cell-based assays to avoid solvent toxicity. For in vivo applications, develop appropriate formulation strategies.
  • Inconsistent results in resistant lines: Regularly authenticate cell lines and confirm P-glycoprotein expression in resistant models using Western blotting or flow cytometry.

References

Taltobulin trifluoroacetate oral gavage administration model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Taltobulin Trifluoroacetate

This compound is a synthetic analogue of the natural tripeptide hemiasterlin and functions as a potent antimicrotubule agent [1] [2]. Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest and apoptosis [1]. A key characteristic of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance in vitro and in vivo, making it a compound of interest for targeting resistant cancers [2]. It is also investigated for use as a cytotoxin "warhead" in Antibody-Drug Conjugates (ADCs) [1].

In Vivo Oral Gavage Administration Model

The following protocol summarizes the use of this compound in animal models, as cited in the literature.

1. Animal Model Preparation

  • Species/Strain: Athymic nu/nu female mice [1] [2].
  • Age: 5-6 weeks [1].
  • Xenografts: Models include KB-3-1 epidermoid carcinoma and Lox melanoma [1] [2].

2. Dosing Formulation and Administration

  • Compound: Taltobulin (HTI-286) [1].
  • Dosage: 3 mg/kg [1] [2].
  • Route: Oral gavage (p.o.) [1].
  • Treatment Duration: The specific duration was not explicitly detailed in the provided results, but the outcome was measured after a defined treatment period [1].

3. Efficacy Outcomes The table below summarizes the quantitative results from the referenced xenograft studies:

Xenograft Model Treatment Group Tumor Growth Inhibition Citation
KB-3-1 epidermoid Taltobulin (3 mg/kg p.o.) 92.3% [1]
Lox melanoma Taltobulin (3 mg/kg p.o.) 82.2% [1]

This data demonstrates significant antitumor efficacy of Taltobulin administered via oral gavage in these specific models.

Supporting In Vitro Protocol and Data

The in vivo efficacy is supported by robust in vitro data. The following protocol can be used to determine the compound's potency in cell cultures.

Cell Cytotoxicity Assay Protocol [1] [3]

  • Cell Lines: A broad panel of human tumor cell lines can be used, including but not limited to leukemia (CCRF-CEM), ovarian (1A9), non-small cell lung cancer (A549, NCI-H1299), breast (MX-1W, MCF-7), colon (HCT-116, DLD-1), and melanoma (A375, Lox) [1].
  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well in complete medium (e.g., DMEM with 10% FBS and antibiotics) [3].
  • Compound Treatment:
    • Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO).
    • Treat cells with a range of concentrations (e.g., 0.2 nM to 7.3 nM) after a 24-hour attachment period [1].
    • Incubation Time: 72 hours (3 days) [1].
  • Viability Measurement:
    • After the incubation period, add a cell viability reagent such as alamarBlue [3].
    • Measure fluorescence (e.g., excitation 560 nm, emission 590 nm) [3].
  • Data Analysis: Calculate IC₅₀ values (the concentration that inhibits 50% of cell growth) using non-linear regression analysis of the dose-response curves.

The table below summarizes the in vitro sensitivity of a selection of cancer cell lines to Taltobulin:

Cell Line Type Taltobulin IC₅₀ (nM)
CCRF-CEM Leukemia 0.2 ± 0.03 [1]
1A9 Ovarian 0.6 ± 0.1 [1]
A549 NSCLC 1.1 ± 0.5 [1]
MX-1W Breast 1.8 ± 0.6 [1]
HCT-116 Colon 0.7 ± 0.2 [1]
MCF-7 Breast 7.3 ± 2.3 [1]
A375 Melanoma 1.1 ± 0.8 [1]

Data presented as mean ± SD where available. NSCLC: Non-small cell lung cancer. The median IC₅₀ across 18 tumor cell lines was 1.7 nM [1].

Insights into Mechanisms of Drug Resistance

Research indicates that growth factor signaling can modulate the response of cancer cells to Taltobulin. Understanding these pathways is crucial for designing combination therapies.

  • Protective Role of FGF1: In MCF-7 breast cancer cells, Fibroblast Growth Factor 1 (FGF1) can protect cells from Taltobulin-induced cytotoxicity, promoting cell viability, reducing apoptosis, and increasing cell migration [3].
  • Signaling Pathways: The protective effect of FGF1 is mediated through the activation of its receptors (FGFRs) and involves signaling via both the ERK and AKT pathways [3].
  • Comparative Mechanism: In contrast, Epidermal Growth Factor (EGF) also exerts a protective effect in the same model, but does so primarily through the ERK pathway, and not AKT [3].
  • Overcoming Resistance: The use of specific FGFR inhibitors (e.g., PD173074) can block this FGF1-mediated protection, thereby restoring the efficacy of Taltobulin [3].

The following diagram illustrates the signaling pathways involved in this resistance mechanism and the potential points of inhibition.

G Taltobulin Taltobulin (Tubulin Inhibitor) Apoptosis Induces Apoptosis & Cell Death Taltobulin->Apoptosis Promotes FGF1 FGF1 Growth Factor FGFR FGFR FGF1->FGFR EGF EGF Growth Factor EGFR EGFR EGF->EGFR PI3K PI3K FGFR->PI3K Activates MEK MEK FGFR->MEK Activates EGFR->MEK Activates AKT AKT PI3K->AKT Survival Cell Survival & Drug Resistance AKT->Survival ERK ERK MEK->ERK ERK->Survival Survival->Apoptosis Inhibits PD173074 PD173074 (FGFR Inhibitor) PD173074->FGFR Blocks Gefitinib Gefitinib (EGFR Inhibitor) Gefitinib->EGFR Blocks UO126 UO126 (MEK Inhibitor) UO126->MEK Blocks LY294002 LY294002 (AKT Inhibitor) LY294002->AKT Blocks

Formulation and Solubility Guidance

For in vivo studies, especially oral administration, proper formulation is critical. Here are suggested formulations based on the provided data.

Solubility Data: this compound is soluble in DMSO at ≥39 mg/mL (~66.4 mM) [1] [2].

Suggested In Vivo Formulations for Oral Gavage [1]:

  • Formulation 3: DMSO : Corn oil = 10 : 90
    • Preparation Example: To prepare 1 mL of a 2.5 mg/mL working solution, add 100 μL of a 25 mg/mL DMSO stock solution to 900 μL of corn oil. Mix thoroughly until a clear solution or uniform suspension is achieved [1].
  • Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
  • Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85

Storage: The powder should be stored at -20°C for long-term stability (3 years). Prepared solutions in DMSO can be stored at -80°C for 6 months [1].

Important Notes and Disclaimer

  • Intended Use: This product is strictly for research use and is not intended for human diagnostic or therapeutic use [1].
  • Validation: The referenced protocols are intended for guidance. Researchers should independently validate all methods in their specific experimental systems [1].

Conclusion

This compound is a potent tubulin-inhibiting cytotoxin effective against a wide spectrum of cancer cell lines and demonstrated significant tumor growth inhibition in mouse xenograft models when administered via oral gavage. These application notes provide a foundational framework for researchers to utilize this compound in vitro and in vivo. The emerging understanding of growth factor-mediated resistance mechanisms, particularly involving FGF1, also highlights potential strategies for enhancing its efficacy through rational combination therapies.

References

Taltobulin Trifluoroacetate Solubility & DMSO: Key Considerations

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge is that taltobulin is a complex peptide-like drug, and its trifluoroacetate (TFA) salt, while improving solubility, can introduce complications in biological assays. The table below summarizes the main issues and recommended actions.

Issue Root Cause Recommended Action
Low aqueous solubility after dilution from DMSO stock Compound precipitation upon dilution into aqueous buffers Test final DMSO concentration not exceed 0.5% (v/v) in assays [1]
Carryover of residual TFA counterion High concentration of TFA from stock solution can alter assay pH or system biology [2] Consider salt form (e.g., acetate) if TFA interferes; lyophilize stock and reconstitute in desired buffer to reduce TFA [2]
Uncertainty in working concentration Precipitation not always visible; cytosolic concentration differs from media concentration [1] Use quantitative assays (e.g., CAPA) to measure cytosolic penetration [1]

Troubleshooting Guide for Solubility and Precipitation Issues

If you encounter precipitation or suspect TFA-related interference, the following workflow outlines a systematic approach to resolve these issues.

Start Start: Suspected Solubility/Activity Issue Step1 1. Check DMSO Concentration Ensure final DMSO ≤ 0.5% v/v Start->Step1 Step2 2. Visual Inspection Check for cloudiness or precipitate Step1->Step2 Step3 3. Change Stock Solution Consider acetate salt or desalt TFA salt Step2->Step3 Step4 4. Quantify Delivery Use CAPA or LC-MS to confirm cytosolic penetration Step3->Step4 Step5 5. Verify Biological Activity Confirm on-target effect is restored Step4->Step5 End Issue Resolved Step5->End

Experimental Protocol: Using DMSO Stock Solutions in Cell-Based Assays

This protocol outlines how to properly use a DMSO stock solution of taltobulin trifluoroacetate for cell-based assays to minimize solubility issues.

Principle: To create a serial dilution of the drug in DMSO, which is then diluted into aqueous cell culture medium, ensuring the final concentration of DMSO is low enough to not cause cytotoxicity or compound precipitation [1].

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)
  • Dimethyl sulfoxide (DMSO), cell culture grade
  • Cell culture medium (without serum for dilution steps, if necessary)
  • Phosphate-buffered saline (PBS)
  • Multi-well cell culture plates

Procedure:

  • Prepare Intermediate Dilutions: Perform a serial dilution of the taltobulin stock solution in DMSO to create a range of concentrations (e.g., 100x of the desired final concentration).
  • Dilute into Medium: Add a small volume of each intermediate DMSO dilution (e.g., 1 µL) to the appropriate volume of cell culture medium (e.g., 100 µL for a 96-well plate). This yields the final working concentration of the drug and a final DMSO concentration of 0.5% (v/v).
  • Mix Gently: Pipette the mixture up and down gently to ensure homogeneity. Do not vortex, as this can lead to frothing and protein denaturation.
  • Apply to Cells: Immediately add the drug-medium mixture to cells that have been washed with PBS.
  • Include Controls: Always include vehicle control wells that receive the same concentration of DMSO (e.g., 0.5%) without the drug.

Notes:

  • The stability of the compound in aqueous solution should be determined empirically.
  • If precipitation is observed visually or suspected, the protocol should be adjusted.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I add the DMSO stock to the aqueous cell culture medium? This is a "solvent shift" precipitation. The compound is highly soluble in DMSO but has much lower solubility in the aqueous buffer. When diluted, the environment becomes unfavorable, leading to precipitation. Using the lowest possible final DMSO concentration and adding the DMSO stock directly to the medium while vortexing can help.

Q2: The compound is in solution, but my biological assay shows no activity. What could be wrong? The compound might be sequestered in endosomes rather than reaching its cytosolic target [1]. The TFA counterion could also be affecting your biological system (e.g., altering pH) [2]. It is recommended to use a quantitative cytosolic penetration assay like CAPA to confirm delivery and/or test a different salt form of the drug [1].

Q3: Are there alternatives to using a DMSO stock solution? Yes. You can lyophilize the DMSO stock and reconstitute it directly in a suitable aqueous buffer or in a mixture of water with a co-solvent like ethanol or PEG-300. However, the aqueous solubility of the compound will be the limiting factor.

Key Technical Takeaways

  • DMSO Concentration is Critical: Strictly maintaining final DMSO concentrations at 0.5% (v/v) or lower is the most effective way to prevent precipitation and avoid cellular toxicity [1].
  • The TFA Counterion Can Interfere: Be aware that the trifluoroacetate ion itself can sometimes be the source of biological interference, not the drug molecule [2].
  • Measure Cytosolic Delivery: For intracellular targets, do not rely solely on the nominal concentration in the medium. Use quantitative methods like the ChloroAlkane Penetration Assay (CAPA) to determine the actual cytosolic concentration [1].

References

HTI-286 stock solution preparation storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my HTI-286 stock solution? The supplier MedChemExpress provides specific handling instructions for HTI-286 [1].

  • Solvent: DMSO is recommended.
  • Stock Concentration: A concentration of 10 mM is standard, prepared in a volume of 1 mL of DMSO [1].
  • Storage: For long-term stability, aliquoting and storing the stock solution at -80°C is advised. Under these conditions, the solution is stable for 6 months. For short-term daily use, storing at -20°C will maintain stability for 1 month [1].

Q2: What is the proven cellular mechanism of action of HTI-286? HTI-286 is a synthetic analogue of the natural tripeptide hemiasterlin. It is a potent antimicrotubule agent that works by [2]:

  • Inhibiting the polymerization of purified tubulin.
  • Disrupting microtubule organization within cells.
  • Inducing cell cycle arrest at the G2-M phase.
  • Ultimately triggering apoptosis (programmed cell death).

Q3: A key advantage of HTI-286 is its ability to circumvent certain resistance mechanisms. How does it achieve this? Unlike other antimicrotubule agents like taxanes or vinca alkaloids, HTI-286 is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump [2] [3]. This allows it to retain potency in cell lines and xenograft models that have developed resistance to other drugs through P-gp overexpression [2] [3].

Key Experimental Protocols & Data

1. In Vitro Proliferation/Cytotoxicity Assay (MTT Assay) This protocol, used to determine the IC₅₀ of HTI-286 in hepatic tumor cell lines, can be adapted for other cell types [3].

  • Objective: To determine the concentration of HTI-286 that inhibits 50% of cell growth (IC₅₀).
  • Methodology:
    • Cell Seeding: Culture tumor cells in 96-well microtiter plates at predetermined densities.
    • Drug Exposure: Add fresh medium containing a range of HTI-286 concentrations. The exposure time should be for 1, 2, or 3 cell doubling times (determined beforehand for each cell line).
    • Viability Measurement: Add MTT tetrazolium salt solution (5 mg/mL) for 3 hours. Viable cells will reduce MTT to purple formazan crystals.
    • Solubilization & Quantification: Remove the medium, solubilize the crystals with DMSO (100 μL/well), and measure the absorbance at 562 nm.
  • Data Analysis: The drug concentration that inhibits absorbance by 50% compared to untreated control cells is calculated as the IC₅₀.

2. Immunofluorescence Assay for Microtubule Disruption This protocol visually confirms the direct target of HTI-286 within cells [3].

  • Objective: To observe the disruption of cellular microtubule networks after HTI-286 treatment.
  • Methodology:
    • Cell Preparation: Plate cells on cover slips placed in 6-well dishes.
    • Treatment: After two days, add medium with or without HTI-286 for a duration of two cell doubling times.
    • Fixation and Permeabilization: Wash cells with PBS and fix with cold methanol for 15 minutes.
    • Staining: Incubate cells with a primary anti-α-tubulin antibody (e.g., clone DM 1A) for 1 hour at room temperature.
    • Detection: After washing, incubate with a fluorophore-conjugated secondary antibody (e.g., FITC-goat anti-mouse IgG) for 30 minutes.
    • Imaging: Mount the cover slips and examine the microtubule morphology using a fluorescence microscope.

Experimental Data Summary

The table below summarizes key quantitative findings from published research on HTI-286.

Model System Key Finding Value (Mean ± SD or Range) Context / Citation
In Vitro Potency Average IC₅₀ in 18 human tumor cell lines 2.5 ± 2.1 nM [2] Includes leukemia, ovarian, breast, colon, and melanoma lines.
In Vitro Potency IC₅₀ in hepatic tumor cell lines (MH, HepG2, Hep3B) ~2 nM [3] MTT assay after 2-3 doubling times.
In Vivo Efficacy Tumor growth inhibition 66% - 98% [2] Various human tumor xenograft models in mice (e.g., HCT-15, MX-1W).
Resistance Factor Fold-resistance in 1A9-HTI(R) cells 57 - 89-fold [4] Compared to parental ovarian carcinoma 1A9 cells.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low potency or no effect in a resistant cell line Resistance mediated by tubulin mutations. Evidence shows resistance can arise from mutations in α- or β-tubulin (e.g., S172A in β-tubulin) that stabilize microtubules [4]. Consider sequencing tubulin genes.
Unexpected drug sensitivity in FGFR1+ cells Activation of pro-survival pathways. FGF1 activation of FGFR1 can protect cells via AKT signaling. Use specific AKT or PI3K/mTOR inhibitors to sensitize cells [5].
High background in immunofluorescence Non-specific antibody binding. Include controls without primary antibody. Optimize antibody dilution and increase wash steps after incubation.

Key Signaling Pathways & Experimental Workflows

The following diagrams illustrate the core mechanisms and experimental plans discussed in this guide.

G cluster_pathway Cellular Mechanism of HTI-286 cluster_resistance Resistance & Circumvention HTI286 HTI286 A HTI-286 binds tubulin HTI286->A B Inhibits microtubule polymerization A->B C Disrupts microtubule organization B->C D Cell cycle arrest at G2-M phase C->D E Induction of apoptosis D->E R1 Other anti-tubulin drugs (e.g., Taxanes, Vinca Alkaloids) R2 P-gp Efflux Pump R1->R2 R3 Drug Resistance R2->R3 R4 HTI-286 is a poor P-gp substrate R5 Bypasses P-gp Retains Potency R4->R5

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Cytotoxicity Workflow Start Start Experiment P1 Reconstitute in DMSO to 10 mM Start->P1 P2 Aliquot for single use P1->P2 P3 Store at -80°C (6 months) or -20°C (1 month) P2->P3 A1 Seed cells in 96-well plate P3->A1 Prepare working dilutions A2 Treat with HTI-286 serially diluted in medium (e.g., 0-100 nM) A1->A2 A3 Incubate for 2-3 cell doubling times A2->A3 A4 Add MTT reagent Incubate 3 hours A3->A4 A5 Solubilize formazan crystals with DMSO A4->A5 A6 Measure absorbance at 562 nm A5->A6 A7 Calculate IC₅₀ value A6->A7

References

Taltobulin trifluoroacetate P-glycoprotein resistance circumvention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the core mechanism by which Taltobulin overcomes P-gp resistance? Taltobulin trifluoroacetate is a synthetic analogue of the natural tripeptide hemiasterlin. It is a potent antimicrotubule agent. Its key feature is that it circumvents P-glycoprotein-mediated resistance in vitro and in vivo. This means it can remain effective against cancer cells that have become resistant to other chemotherapeutics by overexpressing the P-gp efflux pump [1].

  • What is the evidence for its efficacy in P-gp expressing models? The potency of Taltobulin has been demonstrated across a broad panel of tumor cell lines and in vivo xenograft models. The data below show it is effective even in cell lines known for P-gp mediated resistance, such as HCT-15 and KB-8-5 [1].

Summary of Experimental Data on Taltobulin

The following tables consolidate key quantitative data from preclinical studies to assist in your experimental planning.

Table 1: In Vitro Efficacy of Taltobulin

Parameter Details
Cell Lines Tested 18 tumor cell lines (leukemia, ovarian, NSCLC, breast, colon, melanoma) [1]
Average IC₅₀ 2.5 ± 2.1 nM [1]
Median IC₅₀ 1.7 nM [1]
IC₅₀ Range 0.2 - 7.3 nM (after 3 days of treatment) [1]

Table 2: In Vivo Efficacy of Taltobulin in Mouse Xenograft Models

Parameter Details
Model Athymic nu/nu female mice [1]
Tumor Models HCT-15, DLD-1, MX-1W, KB-8-5 [1]
Effective Dose (i.v.) 1.6 mg/kg [1]
Effective Dose (p.o.) 3 mg/kg [1]
Tumor Growth Inhibition (p.o.) 97.3% (Lox melanoma), 82% (KB-3-1 epidermoid) [1]

Experimental Protocols & Technical Guidance

Here are detailed methodologies for key experiments that investigate the interaction with P-gp, based on standard approaches in the field.

Protocol 1: Assessing Circumvention of P-gp Mediated Resistance In Vitro

Objective: To confirm that Taltobulin's cytotoxicity is not compromised by P-gp overexpression.

Materials:

  • Paired cell lines: One with low P-gp expression (e.g., KB-3-1) and its counterpart with high P-gp expression (e.g., KB-8-5) [1].
  • This compound stock solution (e.g., in DMSO at 40 mg/mL) [1].
  • Control P-gp substrate (e.g., Vincristine, Paclitaxel) [2] [3].
  • MTS/MTT cell viability assay kit.

Method:

  • Cell Seeding: Seed cells in 96-well plates at a density that ensures logarithmic growth throughout the assay.
  • Drug Treatment: Treat cells with a concentration gradient of Taltobulin and the control P-gp substrate for 72 hours.
  • Viability Assay: Perform the MTS/MTT assay according to the manufacturer's instructions.
  • Data Analysis: Calculate the IC₅₀ values for both cell lines for each drug. A minimal shift in IC₅₀ for Taltobulin between the sensitive and resistant lines, in contrast to a large shift for the control substrate, demonstrates successful circumvention of P-gp resistance.
Protocol 2: Evaluating the Impact on P-gp ATPase Activity

Objective: To determine if Taltobulin is a substrate, inhibitor, or stimulator of P-gp's ATPase activity.

Materials:

  • P-gp enriched membrane vesicles (commercially available).
  • This compound.
  • ATPase assay kit (measures inorganic phosphate release).
  • Control substances: Verapamil (stimulator), Sodium Orthovanadate (inhibitor) [4] [5].

Method:

  • Incubation: Incubate P-gp membranes with Taltobulin at various concentrations in the presence of MgATP.
  • Reaction Stop: Stop the reaction at defined time points.
  • Detection: Measure the amount of inorganic phosphate (Pi) released.
  • Analysis:
    • If Taltobulin stimulates ATPase activity, it is likely a transported substrate.
    • If it inhibits basal or substrate-stimulated ATPase activity, it may be an inhibitor.
    • If it causes no significant change, it is likely not a P-gp substrate or modulator [5].

The workflow below outlines the experimental strategy for characterizing a compound's interaction with P-glycoprotein.

G Start Start: Characterize Compound Interaction with P-gp InVitro In Vitro Cytotoxicity Assay Start->InVitro Decision1 Is cytotoxicity maintained in P-gp overexpressing cells? InVitro->Decision1 Compare IC50 shifts ATPase ATPase Activity Assay Decision2 Does the compound stimulate P-gp ATPase? ATPase->Decision2 InVivo In Vivo Xenograft Validation Decision3 Is efficacy confirmed in P-gp+ xenograft models? InVivo->Decision3 Decision1->ATPase Minimal shift Decision1->InVivo Proceed to in vivo validation ResultSubstrate Result: Likely a P-gp Substrate Decision2->ResultSubstrate Yes ResultInhibitor Result: Likely a P-gp Inhibitor Decision2->ResultInhibitor No ResultBypass Result: Confirmed P-gp Resistance Bypass Decision3->ResultBypass Yes

Troubleshooting Common Experimental Issues

  • Low In Vivo Efficacy: If the expected tumor growth inhibition is not achieved, consider optimizing the dosing schedule. The provided data uses 1.6 mg/kg intravenously and 3 mg/kg orally in mouse models. Formulation can also critically impact oral bioavailability [1].
  • Handling and Solubility: this compound is recommended for storage at -20°C. For in vitro work, it can be dissolved in DMSO at a concentration of up to 39 mg/mL (66.36 mM), with sonication recommended to aid dissolution [1].
  • Interpreting ATPase Data: Be cautious in interpretation. Some inhibitors can appear as weak substrates (showing stimulation at very high concentrations). Correlate ATPase data with direct transport assays for a definitive conclusion [5] [6].

References

Taltobulin trifluoroacetate handling stability moisture protection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Stability Challenge

Taltobulin trifluoroacetate's stability is primarily challenged by two factors: the inherent moisture-sensitivity of many pharmaceutical compounds and the specific properties of the trifluoroacetate (TFA) counterion.

  • Moisture-Induced Degradation: Water can cause hydrolysis, a chemical reaction that breaks down the active pharmaceutical ingredient (API). This leads to reduced potency, generation of impurities, and shorter shelf-life [1] [2]. Moisture can also cause physical issues like clumping, softening of solid forms, and changes in dissolution rates [2].
  • Trifluoroacetate (TFA) Properties: The TFA counterion is a common component in peptide salts. While the carbon-fluorine bonds in TFA are very stable and resist degradation under various conditions [3], the molecule can participate in reactions. For instance, reagents like PIFA (Phenyliodine bis(trifluoroacetate)) are used in organic synthesis specifically for the TFA group's reactivity [4]. This indicates that the TFA moiety, while robust, is part of the molecule's overall reactive profile.

Strategies for Moisture Protection

A multi-layered approach is most effective for protecting moisture-sensitive compounds like this compound. The following table summarizes key strategies from formulation and handling to packaging.

Protection Layer Strategy Key Implementation Details
Formulation & Handling Lower Water Activity Use excipients like partially pregelatinized starch (e.g., Starch 1500) to scavenge free water within a mixture [5].
Controlled Environment Handle the compound in a low-humidity environment (e.g., a glove box) and use anhydrous solvents when possible [2].
Physical Barrier Film Coating Apply high-performance moisture-barrier coatings (e.g., Polyvinyl alcohol (PVA)-based coatings like Opadry amb II) to tablets or granules [2] [5].
Packaging Moisture-Barrier Packaging Use primary packaging with low water vapor transmission rates (e.g., foil blister packs, glass vials with rubber seals) [2] [5].
Desiccants Include desiccant canisters (e.g., silica gel) in the secondary packaging to absorb ambient moisture [5].

Experimental Protocol: Forced Degradation Study

Forced degradation studies are critical for understanding the stability profile of a drug substance and developing a stability-indicating analytical method [6]. The workflow below outlines the key stages of this process.

Start Start: API Sample (Taltobulin TFA) Acid Acidic Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidative Thermal Thermal Stress (e.g., 40-80°C) Start->Thermal Photo Photolytic Stress (per ICH Q1B) Start->Photo Humid Humidity Stress (e.g., 75% RH) Start->Humid Analyze Analyze Stressed Samples (HPLC-UV) Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Humid->Analyze Method Develop & Validate Stability-Indicating Method Analyze->Method Profile Establish Stability Profile Method->Profile

Title: Forced Degradation Study Workflow

Here is a detailed methodology based on a published protocol for a different, but similarly sensitive, API [6]:

  • Sample Preparation: Prepare solutions of this compound in the relevant solvents (e.g., methanol, water) for solution-based stress studies. For solid-state humidity studies, use the pure powder.
  • Stress Conditions:
    • Acidic & Basic Hydrolysis: Treat the API with 0.1 M HCl and 0.1 M NaOH, respectively. Allow the reaction to proceed at room temperature for several hours or with mild heating (e.g., 60°C) for a shorter duration. Neutralize the sample before analysis [6].
    • Oxidative Degradation: Expose the API to 3% hydrogen peroxide (H₂O₂) at room temperature for a set period [6].
    • Thermal Degradation: Expose the solid API to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled oven for up to several weeks [6].
    • Photolytic Degradation: Expose the solid API to UV light (e.g., following ICH Q1B guidelines) using a light chamber [6].
    • Humidity Stress: Place the solid API in a stability chamber set at 25°C/75% RH or 40°C/75% RH for a predefined period [6].
  • Analysis by HPLC-UV:
    • Instrument: HPLC system with a UV detector.
    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: A gradient elution is typically required. A common system is 0.05% Trifluoroacetic Acid (TFA) in water and methanol [6].
    • Flow Rate: 0.8 mL/min.
    • Detection Wavelength: 305 nm can be a starting point, but this should be optimized for Taltobulin [6].
    • Injection Volume: As per method suitability (e.g., 10-20 µL).
  • Method Validation: The developed method must be validated for parameters like precision, specificity, linearity, and detection/quantification limits according to ICH Q2(R1) guidelines to confirm it can accurately detect and quantify the API and its degradation products [6].

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of moisture degradation in my this compound sample? A1: Physical signs can include caking or clumping of the powder, a change in color (e.g., yellowing), or the formation of a sticky residue [2]. These are clear indicators that the sample has been compromised and should not be used for critical experiments.

Q2: How should I store my bulk and in-use samples? A2: For long-term storage, bulk powder should be kept in a tightly sealed, single-use vial, stored in a freezer (-20°C) with a desiccant pouch. Crucially, avoid repeated freezing and thawing of degraded samples, as this can alter the composition of degradation mixtures [7]. For in-use samples, keep the vial in a controlled, dry environment (e.g., a desiccator) at room temperature and use it as quickly as possible.

Q3: The analytical method I developed doesn't separate the main peak from degradation products. What should I do? A3: This is a common challenge. You need to develop a stability-indicating method using the forced degradation study approach outlined above. By stressing the API, you generate its likely degradation products. You can then optimize the HPLC conditions (e.g., gradient profile, mobile phase pH, column temperature) to achieve baseline separation between the Taltobulin peak and all degradation product peaks [6].

Q4: Are there any specific cautions regarding the trifluoroacetate (TFA) moiety? A4: While the TFA group itself is stable against hydrolysis and photolysis under many conditions [3], it is not chemically inert. Be aware that it can participate in specific reactions, particularly when using strong oxidants or other reactive reagents in your experiments [4]. Always consider the full chemical structure when planning reactions.

References

improving Taltobulin trifluoroacetate ADC conjugation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

ADC Conjugation Challenges & Solutions

The table below summarizes the core challenges in ADC development and the modern strategies to address them, which are crucial for working with potent payloads like Taltobulin.

Challenge Impact on ADC Performance Recommended Solution
Low Conjugation Yield [1] Reduced production yield; inconsistent ADC quality and potency. Optimize reaction conditions (time, temperature, pH); ensure high purity of antibody and payload; select appropriate conjugation method [1].
Suboptimal Drug-to-Antibody Ratio (DAR) [1] High DAR (>4): Increased aggregation, rapid clearance, off-target toxicity. Low DAR (<2): Insufficient potency [1]. Employ site-specific conjugation techniques for homogeneous DAR control, aiming for an ideal range of 2-4 [2] [1].
Linker Instability in Circulation [3] Premature payload release causes systemic toxicity and reduces tumor cell killing [4] [3]. Use enzyme-cleavable linkers (e.g., peptide-based); avoid unstable chemistries like hydrazone; employ stable linker-antibody attachments [2] [3].
Maleimide Retro-Michael Reaction [3] Payload deconjugation and reattachment to serum albumin, reducing ADC efficacy and altering pharmacokinetics [3]. Use next-generation chemistries: hydrolyzed maleimides, disulfide re-bridging, or alkynes (e.g., CBTF reagent) for stable thiol conjugation [5] [3] [6].
Payload Hydrophobicity [2] ADC aggregation, accelerated blood clearance, and increased immunogenicity. Incorporate hydrophilic elements into the linker: PEG chains, hydrophilic triggers (e.g., β-glucuronide), or charged amino acids [2] [6] [7].

Troubleshooting Guide & FAQs

Here are some common questions and advanced solutions for ADC conjugation experiments.

FAQ: Why is my conjugation yield low or inconsistent?
  • Potential Cause: Suboptimal reaction conditions or poor quality of starting materials.
  • Troubleshooting Steps:
    • Optimize Reaction Parameters: Systematically vary and control reaction time, temperature, and pH. Incomplete linkage can occur if the reaction time is too short or temperature is too low [1].
    • Quality Control: Use highly purified antibodies and payloads. Impurities can significantly hinder conjugation efficiency [1].
    • Confirm Reduction: If using cysteine conjugation, ensure interchain disulfides are properly reduced. Use a molar excess of reducing agent like TCEP and confirm the reduction level [5] [8].
FAQ: How can I achieve a homogeneous and optimal DAR?
  • Solution: Move away from stochastic conjugation methods and adopt site-specific conjugation technologies.
  • Advanced Strategies:
    • Engineered Cysteines: Introduce specific cysteine residues for conjugation [5].
    • Non-Natural Amino Acids: Incorporate amino acids with bio-orthogonal functional groups (e.g., azides) for precise coupling via click chemistry [1].
    • Enzymatic Conjugation: Use enzymes like microbial transglutaminase or formylglycine-generating enzyme to create specific conjugation sites [1] [6].
    • Disulfide Re-bridging: Use reagents like dibromomaleimide (DBM) or dithiomaleimide (DTM) to reconnect reduced interchain disulfides, creating a stable, homogeneous conjugate with a DAR of 2 or 4 [5] [3].
FAQ: My ADC is unstable in serum. How can I improve it?
  • Solution: Focus on optimizing the linker chemistry and the attachment point.
  • Actionable Workflow:

cluster_cleavable For Cleavable Linkers cluster_attachment For Linker-Antibody Attachment start ADC Unstable in Serum step1 Analyze Instability Cause start->step1 step2 Stabilize Linker-Payload Attachment step1->step2 Premature payload release? step3 Optimize Linker-Antibody Attachment step1->step3 Payload deconjugation from antibody? step4 Validate Improved Stability step2->step4 c1 Switch to cathepsin-B specific trigger (e.g., cBu-Cit) step2->c1 c2 Use enzyme-specific linker (e.g., β-glucuronide) step2->c2 step3->step4 a1 Use second-generation technologies step3->a1 a2 Apply disulfide re-bridging step3->a2

  • Stabilize the Linker-Payload Attachment:
    • For cleavable linkers, ensure high plasma stability while allowing efficient release in the target cell. Consider using a cathepsin-B specific trigger (e.g., cBu-Cit) instead of the traditional Val-Cit, which is susceptible to other proteases [3]. Enzyme-specific linkers (e.g., β-glucuronide) also offer excellent systemic stability [2].
    • For non-cleavable linkers, the entire ADC must be stable until it is degraded in the lysosome, releasing the active payload metabolite [4] [7].
  • Stabilize the Linker-Antibody Attachment:
    • To prevent Maleimide Retro-Michael elimination, use second-generation technologies. These include maleimides designed for succinimide hydrolysis, which locks the bond in place, or alternative electrophiles like the CBTF reagent with a 3-arylpropionitrile group [5] [3] [6].

Experimental Protocols for Key Conjugation Methods

Here are detailed methodologies for two common and robust conjugation strategies.

Protocol 1: Cysteine Conjugation with Controlled Reduction

This protocol is for conjugating payloads to native interchain cysteine residues [5] [8].

  • Antibody Preparation: Dialyze the antibody (e.g., ch14.18) into a conjugation buffer (50 mM potassium phosphate, 5 mM EDTA, pH 6.0) and concentrate to 3-5 mg/mL [8].
  • Partial Reduction:
    • Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
    • Incubate for 1-3 hours at 37°C with gentle agitation. Note: The molar excess and time of TCEP control the number of disulfides reduced, directly influencing the final DAR [5] [8].
  • Purification: Immediately remove the reducing agent using a desalting column (e.g., Zeba Spin, 7K MWCO) pre-equilibrated with the conjugation buffer [8].
  • Conjugation Reaction:
    • Add the maleimide-activated payload (e.g., Taltobulin-linker-maleimide) at a 7:1 molar excess to the antibody.
    • React for 3 hours at 37°C with gentle agitation [8].
  • Purification and Analysis:
    • Purify the ADC using size-exclusion chromatography (e.g., Superdex 200 column).
    • Determine the average DAR by UV-Vis spectroscopy, using the absorbance of the antibody (280 nm) and the payload (its characteristic wavelength) [8].
Protocol 2: Site-Specific Conjugation via Disulfide Re-bridging

This method creates more homogeneous and stable ADCs by re-connecting reduced disulfide bonds [5] [3].

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS with 5 mM EDTA), pH 7.0-7.5.
  • One-Pot Reduction and Conjugation:
    • Incubate the antibody with a mild reducing agent (e.g., 1 mM TCEP) and a molar excess of the bis-alkylating reagent (e.g., dibromomaleimide, DBM).
    • The reagent simultaneously reduces the disulfide and bridges the two cysteine thiols. Reaction is typically complete within 2-4 hours at 37°C [5].
  • Purification and Analysis:
    • Purify the conjugated ADC via desalting or dialysis.
    • Use hydrophobic interaction chromatography (HIC) to confirm homogeneous DAR species and mass spectrometry to verify the product's integrity [5] [6].

The field of ADC conjugation is advancing rapidly. Key trends include dual-payload ADCs that combine drugs with different mechanisms to overcome resistance [9], and hydrophilicity-masking techniques that allow for higher DARs without compromising stability [2] [6].

References

Taltobulin trifluoroacetate mitotic arrest quantification methods

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Quantifying Mitotic Arrest

Method Category Specific Technique Key Readout / Parameter Measured Application Example from Literature
Cell Cycle Analysis Flow Cytometry (DNA content) Percentage of cells in G2/M phase [1] Used to identify populations of cells arrested in mitosis [1].
Live-Cell Imaging Time-lapse Microscopy Mitotic arrest duration; fate tracking (cell death, division, slippage) [2] [3] Correlated abnormal cleavage divisions with cell fate outcomes in human embryos [3].
Molecular Marker Analysis Immunofluorescence / Western Blot Phospho-Histone H3 (Ser10) A specific marker of mitosis, allowing quantification of mitotic cells even without DNA content analysis [1].
Morphological Assessment Immunofluorescence Microtubule organization & chromatin condensation Visual confirmation of arrested mitotic spindles and condensed chromosomes [1].

Experimental Workflow for Mitotic Arrest Quantification

To help you design your experiments, here is a generalized workflow that integrates the methods above. You can use this as a template, substituting your compound of interest.

1. Treat Cells with\nCompound 1. Treat Cells with Compound 2. Monitor & Harvest Cells 2. Monitor & Harvest Cells 1. Treat Cells with\nCompound->2. Monitor & Harvest Cells 3. Live-Cell Analysis 3. Live-Cell Analysis 2. Monitor & Harvest Cells->3. Live-Cell Analysis 4. Fixed-Cell Analysis 4. Fixed-Cell Analysis 2. Monitor & Harvest Cells->4. Fixed-Cell Analysis 3a. Time-Lapse Imaging 3a. Time-Lapse Imaging 3. Live-Cell Analysis->3a. Time-Lapse Imaging 4a. Flow Cytometry 4a. Flow Cytometry 4. Fixed-Cell Analysis->4a. Flow Cytometry 4b. Immunostaining 4b. Immunostaining 4. Fixed-Cell Analysis->4b. Immunostaining Data: Mitotic Duration & Fate Data: Mitotic Duration & Fate 3a. Time-Lapse Imaging->Data: Mitotic Duration & Fate Integrated Analysis Integrated Analysis Data: Mitotic Duration & Fate->Integrated Analysis Data: G2/M Population (%) Data: G2/M Population (%) 4a. Flow Cytometry->Data: G2/M Population (%) Data: p-H3 Positive Cells (%) Data: p-H3 Positive Cells (%) 4b. Immunostaining->Data: p-H3 Positive Cells (%) Data: G2/M Population (%)->Integrated Analysis Data: p-H3 Positive Cells (%)->Integrated Analysis Conclusion: Potency & Mechanism Conclusion: Potency & Mechanism Integrated Analysis->Conclusion: Potency & Mechanism

Critical Technical Considerations

When adapting these protocols for Taltobulin trifluoroacetate, pay close attention to these specific points:

  • Trifluoroacetate (TFA) Counterion: The drug is a salt of TFA. Research indicates that the TFA content can affect the formula weight of the compound, which is critical for preparing accurate molar solutions for dose-response studies [4]. Furthermore, TFA has been flagged for potential toxicity effects in biological assays, so it is crucial to confirm that observed effects are due to Taltobulin and not the TFA counterion [4].
  • Correlation with Cell Death: Mitotic arrest is often a prelude to cell death, but the outcome can vary. It is important to correlate arrest data with viability assays (e.g., Annexin V staining for apoptosis) to build a complete picture of the compound's mechanism of action [2].
  • Mechanistic Follow-Up: The DNA damage response pathway, particularly through ATR kinase, has been implicated in the fate of cells entering mitosis with damaged DNA [2]. Investigating these pathways could provide deeper mechanistic insights.

How to Proceed Without Specific Protocols

Since direct protocols for Taltobulin were not available, here are some suggestions for your next steps:

  • Consult Foundational Literature: Search for the original research papers on Taltobulin (Ispinesib). The first publications describing its discovery and pre-clinical characterization will likely contain detailed methods for its evaluation.
  • Review Methods on KSP Inhibitors: Look for papers on other Kinesin Spindle Protein (KSP) inhibitors, such as Ispinesib, Filanesib, or SB-743921. The methodologies used to quantify their biological activity will be directly applicable.
  • Patent Analysis: Examine the patents covering Taltobulin. They often include detailed experimental sections with protocols for in vitro and in vivo testing.

References

Taltobulin trifluoroacetate cytotoxicity assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Assay Troubleshooting Guide

Cytotoxicity assays are complex and can be affected by many variables. The table below outlines common problems, their potential causes, and solutions to consider.

Problem Phenomenon Possible Causes Recommended Troubleshooting Steps
High variability between replicates Inconsistent cell seeding density [1]; Edge effects in microplates; Unstable temperature/CO₂. Use automated cell counters and dispensers; Use plates with edge barriers; Pre-equilibrate media and plates before assay.
Poor dose-response curve (shallow, no plateau) Incorrect drug serial dilution; Inadequate exposure time for mechanism of action [2]; Cell overgrowth/depletion. Verify dilution calculations; Include a reference control; Extend treatment time; Optimize seeding density and assay duration.
Unexpectedly low cytotoxicity (high viability) Insufficient drug exposure time [2]; Inactive drug or improper storage; Poor solubility or instability in media. Confirm drug solubility and prepare fresh stock; Check stability in assay media; Use a validated positive control (e.g., Staurosporine).
Unexpectedly high cytotoxicity (low viability in controls) Cytotoxicity of solvent (e.g., DMSO); Contaminated cell culture; Overly sensitive detection method. Keep final solvent concentration low (e.g., ≤0.1%); Ensure aseptic technique; Validate assay with a less sensitive method.
Abnormal cell morphology before treatment Cell line contamination; Mycoplasma contamination; Exhausted or improper culture media. Test for mycoplasma; Use fresh media and check expiration; Revive a new batch of cells from frozen stock.

Key Experimental Protocols for Validation

When troubleshooting, returning to robust and well-established protocols is crucial. Below are detailed methodologies for core experiments that can help you validate your assay conditions.

Cell Viability Assay (CCK-8 Protocol)

This colorimetric method is widely used for measuring cytotoxicity [1].

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 2,000-10,000 cells/well depending on cell line and growth rate) in 100 µL of culture medium [1]. Include a cell-free control well for background subtraction.
  • Incubation: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
  • Drug Treatment: Prepare serial dilutions of Taltobulin trifluoroacetate. Remove culture medium from the plate and add 100 µL of fresh medium containing the drug at various concentrations. Set up control wells with medium only (blank) and cells with solvent (vehicle control).
  • Exposure: Incubate the plate for the desired treatment time (e.g., 48-72 hours).
  • Viability Measurement: Add 10 µL of CCK-8 solution directly to each well [1]. Incubate the plate for 1-4 hours at 37°C.
  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control group.
Cell Cycle Analysis by Flow Cytometry

This protocol helps determine if the drug causes cell cycle arrest, a common mechanism of cytotoxicity [1].

  • Treatment & Harvest: Treat cells with Taltobulin and appropriate controls for 24-48 hours. Harvest both floating and adherent cells (using trypsin) and combine them into a single tube.
  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.
  • Fixation: Gently resuspend the cell pellet in 1 mL of ice-cold 70% ethanol added dropwise while vortexing. Fix the cells at 4°C for a minimum of 2 hours or overnight.
  • Staining: Centrifuge the fixed cells, remove the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI), 100 µg/mL RNase A, and 0.1% Triton X-100 [1].
  • Analysis: Incubate the stained cells for 30 minutes at 37°C in the dark. Analyze the DNA content using a flow cytometer, collecting at least 10,000 events per sample. Use software to determine the percentage of cells in G1, S, and G2/M phases.

Experimental Workflow and Key Considerations

To help visualize the complete process and critical decision points, the following diagram outlines a generalized workflow for conducting and troubleshooting a cytotoxicity assay.

G Start Start: Plan Cytotoxicity Assay A1 Assay Selection (e.g., CCK-8, Flow Cytometry) Start->A1 A2 Compound Preparation (Solubility, Stock Concentration) A1->A2 A3 Cell Culture (Passage, Viability Check) A2->A3 B1 Plate Seeding & Treatment (Optimize Density, Controls) A3->B1 B2 Incubation (Time, CO₂, Temperature) B1->B2 B3 Signal Measurement (Absorbance, Fluorescence) B2->B3 C1 Data Analysis (Dose-Response, IC₅₀) B3->C1 End Interpret Results C1->End TS Troubleshooting Phase C1->TS Unexpected Result TS->A1 Re-optimize TS->A2 Re-prepare TS->B1 Re-test

Key Parameters for Cytotoxicity Assays

  • Solubility and Storage: Always confirm the solubility of this compound in the chosen solvent (e.g., DMSO, water) and follow the manufacturer's recommended storage conditions (-20°C or -80°C). Prepare fresh stock solutions whenever possible.
  • Cell Health: The health and passage number of your cell line are critical. Use cells in their logarithmic growth phase and avoid using cells that have been passaged too many times, as this can lead to genetic drift and altered responses.
  • Control Groups: Always include appropriate controls in your experiment. These are essential for data interpretation and troubleshooting. A typical setup includes:
    • Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the same concentration used for the drug.
    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to confirm the assay is working.
    • Blank/Background: Medium without cells to account for background signal from the assay reagents.

References

Taltobulin trifluoroacetate vs other tubulin inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Context on Tubulin Inhibitors

While direct data on Taltobulin is unavailable, the search results provide context on the field of tubulin inhibitor research, which can inform your comparison framework.

Classification of Tubulin Inhibitors Tubulin inhibitors are often categorized based on their binding site on the tubulin dimer and their effect on microtubule dynamics [1].

Category Mechanism of Action Representative Agents
Microtubule-Stabilizing Agents Promote tubulin polymerization and stabilize microtubules, inhibiting normal disassembly [1]. Paclitaxel, Docetaxel [1]
Microtubule-Destabilizing Agents Inhibit tubulin polymerization, preventing the formation of functional microtubules [1]. Vinblastine, Vincristine, Colchicine-site binders [1]
Vascular Disrupting Agents (VDAs) A class of microtubule-destabilizers that selectively target and disrupt tumor vasculature [2]. BNC105 [2]

The following diagram illustrates the core mechanism of how these agents disrupt cell division, which is a fundamental principle for evaluating their efficacy.

G A Tubulin Heterodimers (α-tubulin & β-tubulin) B Polymerization A->B C Microtubule B->C D Mitotic Spindle Formation C->D E Successful Cell Division D->E A2 Microtubule-Stabilizing Agent F Excessive Stabilization A2->F Binds Taxane Site B2 Microtubule-Destabilizing Agent H Inhibited Polymerization B2->H Binds e.g., Vinca Site G Failed Depolymerization F->G I Defective Spindle G->I H->I J Cell Cycle Arrest & Apoptosis I->J

Key Experimental Models and Readouts When you find data on Taltobulin, it will likely include results from standard preclinical models. The methodologies below are commonly used to assess tubulin inhibitor efficacy [3] [4]:

  • In Vitro Antiproliferative Assays: Measuring the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of human cancer cell lines (e.g., Hela, HCT116) using assays like MTS [3].
  • Tubulin Polymerization Assays: Directly testing the compound's effect on tubulin polymerization in a cell-free system, showing whether it stabilizes or destabilizes microtubules [3].
  • Cell Cycle Analysis: Using flow cytometry to demonstrate that the treatment induces G2/M phase arrest, a hallmark of tubulin inhibition [3] [4].
  • In Vivo Xenograft Models: Evaluating tumor growth inhibition in mouse models implanted with human cancer cells. Key data points include tumor volume/weight reduction and effects on overall survival [4].
  • Mechanistic Studies: Immunoblotting to analyze changes in protein expression related to apoptosis (e.g., cleaved PARP) and cell cycle regulation (e.g., Cyclin B1) [3] [4].

References

HTI-286 P-glycoprotein mediated resistance comparison

Author: Smolecule Technical Support Team. Date: February 2026

HTI-286 and P-glycoprotein-Mediated Resistance

HTI-286 is a synthetic analogue of the natural tripeptide hemiasterlin, derived from marine sponges. It is a potent antimicrotubule agent that binds to the Vinca-peptide site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis [1] [2].

A key characteristic of HTI-286 is its reduced susceptibility to multidrug resistance (MDR) mediated by the P-glycoprotein (P-gp) efflux pump, a common challenge with other antimicrotubule drugs like taxanes and vinca alkaloids [1] [2]. The table below summarizes its performance in preclinical models.

Feature HTI-286 Paclitaxel/Taxanes Vinblastine/Vinca Alkaloids
Mean IC₅₀ (Proliferation) 2.5 ± 2.1 nM (18 human tumor cell lines) [1] [2] Information missing Information missing
Interaction with P-gp Substantially less interaction [1] [2] Strongly affected [1] [2] Strongly affected [1] [2]
Interaction with MRP1 Retained potency; resistance not detected [2] Information missing Information missing
Interaction with MXR/ABCG2 Retained potency; resistance not detected [2] Information missing Information missing
In vivo Efficacy in P-gp+ Tumors Effective in resistant xenografts (e.g., HCT-15, KB-8-5) [2] Ineffective in the same models [2] Ineffective in the same models [2]
Oral Bioavailability Efficacy achieved with oral administration [2] Information missing Information missing

Mechanisms of Action and Resistance

HTI-286 inhibits the polymerization of purified tubulin and depolymerizes microtubules in cells. It demonstrates high potency across various human cancer cell lines [1] [2]. The following diagram illustrates its mechanism and key resistance pathways.

HTI286_Mechanism HTI-286 Mechanism and Resistance HTI286 HTI-286 Tubulin Tubulin Heterodimer HTI286->Tubulin Binds to Vinca Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disrupts Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Pgp P-glycoprotein (P-gp) Pgp->HTI286 Poor Substrate Other_Pump Other ABC Pump Other_Pump->HTI286 Reduced Accumulation Tubulin_Mutation α-tubulin Mutation (A12S) Tubulin_Mutation->HTI286 Alters Target Cross_Resistance Cross-Resistance: Vinca, DNA-damaging Tubulin_Mutation->Cross_Resistance

While HTI-286 is a poor substrate for P-gp, research indicates that prolonged exposure can select for resistant cells through alternative mechanisms [3]:

  • Reduced Drug Accumulation: Resistant KB-HTI cells showed lower accumulation of HTI-286, which was partially reversed by sodium azide, suggesting involvement of an ATP-dependent efflux pump distinct from P-gp, BCRP, MRP1, or MRP3 [3].
  • Target Mutation: These resistant cells were also found to have a point mutation in α-tubulin (Ala12 to Ser), near the nonexchangeable GTP-binding site [3]. Cells with this mutation showed cross-resistance to other Vinca peptide-site agents (e.g., dolastatin-10) and some DNA-damaging drugs, but minimal resistance to taxanes or epothilones [3].

Detailed Experimental Data

The following table provides quantitative data from key experiments demonstrating HTI-286's ability to overcome drug resistance in vitro.

Cell Line / Model Resistance Profile HTI-286 IC₅₀ / Effect Comparative Agent (e.g., Paclitaxel) IC₅₀ / Effect
Various Human Carcinoma Xenografts (in vivo) [2] P-gp overexpressing (e.g., HCT-15, DLD-1, MX-1W, KB-8-5) Marked tumor regression; inhibition of established tumors >1 gram Ineffective due to P-gp mediated resistance
KB-3-1 (Epidermoid Carcinoma) [3] Parental sensitive line ~0.3 nM (estimated from resistance factor) Information missing
KB-HTI (Selected in 4 nM HTI-286) [3] 12-fold resistant to HTI-286; cross-resistant to hemiasterlin A, dolastatin-10, vinblastine, Adriamycin, mitoxantrone ~4 nM (estimated) Information missing
Hepatic Tumor Cell Lines (MH, HepG2, Hep3B) [4] Models for hepatocellular carcinoma (often MDR) Mean IC₅₀ ≈ 2 nM Information missing
Primary Human Hepatocytes (PHH) [4] Normal liver cells No significant decrease in cell viability at active concentrations Information missing

Key Experimental Protocols

1. In Vitro Cytotoxicity and Resistance Profiling [3]

  • Objective: To determine the potency of HTI-286 and profile its cross-resistance in drug-selected cell lines.
  • Cell Lines: KB-3-1 epidermoid carcinoma cells and their resistant derivatives (KB-HTI) selected by exposure to increasing concentrations of HTI-286.
  • Proliferation Assay: Cells are cultured in microtiter plates and exposed to a range of drug concentrations for a determined duration (e.g., 1-3 doubling times). Cell viability is typically measured using colorimetric assays like MTT, which measures mitochondrial activity. The IC₅₀ (concentration that inhibits 50% of cell proliferation) is calculated from the dose-response curve.
  • Cross-Resistance Testing: The resistant KB-HTI cells are treated with various chemotherapeutic agents from different classes (e.g., vinblastine, paclitaxel, dolastatin-10, Adriamycin) to generate IC₅₀ values and determine the fold-resistance.

2. In Vivo Efficacy in Xenograft Models [2] [4]

  • Objective: To evaluate the antitumor activity of HTI-286 against human tumor xenografts in immunodeficient mice, including models with P-gp mediated resistance.
  • Animal Models: Athymic (nude) mice implanted with human tumor cells (e.g., HCT-15 colon carcinoma, KB-8-5 epidermoid carcinoma, hepatic tumor allografts).
  • Drug Administration: HTI-286 is administered intravenously (in saline) or orally. Treatment often begins when tumors are established or reach a specific size (>1 gram in some studies).
  • Evaluation: Tumor volume is measured regularly and compared to untreated control groups. The primary outcomes are tumor growth inhibition and tumor regression.

3. Drug Accumulation and Efflux Studies [3]

  • Objective: To investigate drug transport as a mechanism of resistance.
  • Method: Parental and resistant cells are incubated with radiolabeled drugs (e.g., [³H]HTI-286). The intracellular accumulation of the drug is measured over time.
  • Efflux Inhibition: Cells are pre-treated with an ATPase inhibitor like sodium azide to deplete energy. If accumulation increases in resistant cells upon inhibition, it suggests an active, ATP-dependent efflux pump is involved.

References

Taltobulin trifluoroacetate IC50 comparison hemiasterlin analogues

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency of Hemiasterlin Analogues

The table below summarizes key hemiasterlin analogues and available data on their biological activity.

Compound Name Reported IC50 / Cytotoxicity Key Characteristics & Experimental Context
Taltobulin (HTI-286) Potent antimicrotubule agent; sub-nanomolar cytotoxicity [1]. Synthetic analogue; overcomes P-glycoprotein-mediated resistance; advanced to Phase II clinical trials [1] [2] [3].
Hemiasterlin (Natural Product) Low to sub-nanomolar potency; more potent in vitro than taxol or vincristine [4] [5]. Parent natural product; induces mitotic arrest and abnormal spindle formation [5].
SPA110 More potent in vitro cytotoxicity and antimitotic activity than natural hemiasterlin [6] [7]. Synthetic analogue; underwent thorough preclinical evaluation [6].
E7974 Strong in vivo antitumor efficacy [4]. Synthetic analogue with modified N-terminus; overcame drug resistance in cancer cells; Phase I clinical trials completed [4] [3].
Compounds 3-8 ( [8]) No cytotoxic effect or inhibition of tubulin polymerization [8]. Synthetic analogues with C-terminal double bond incorporated into aromatic/heterocyclic rings; inactive in biological evaluation [8].

Key Experimental Methodologies

The biological data for these compounds is typically generated through standardized experimental protocols. Key methods include:

  • Tubulin Polymerization Assay: This is a direct biochemical assay to determine if a compound inhibits the assembly of microtubules from tubulin heterodimers. The results are often measured by a change in turbidity (absorbance) over time [8].
  • Cell-Based Cytotoxicity Assays (e.g., MTT/MTS): These assays measure a compound's ability to kill or inhibit the proliferation of cancer cells in vitro. Cells are exposed to serial dilutions of the compound, and the IC50 value (the concentration that causes 50% cell death or growth inhibition) is calculated. This provides the sub-nanomolar cytotoxicity values reported [9].
  • Cell Cycle Analysis by Flow Cytometry: To confirm an antimitotic mechanism, treated cells are stained with DNA-binding dyes (like propidium iodide) and analyzed by flow cytometry. An increase in the G2/M phase population indicates mitotic arrest [5].
  • Immunofluorescence Microscopy: This technique visualizes the effect on cellular microtubules. Treated cells are fixed and stained with fluorescently-labeled antibodies against tubulin. This can reveal abnormal spindle formation or microtubule depolymerization [5].

Mechanism of Action and Signaling Pathways

Hemiasterlin analogues like Taltobulin share a common mechanism: they disrupt the dynamics of microtubules, which are critical components of the cell's cytoskeleton and the mitotic spindle. The following diagram illustrates this mechanism and its consequences.

G A Taltobulin/Hemiasterlin Analogue B Binds to Vinca site on Tubulin A->B C Inhibits Microtubule Polymerization B->C D Disrupts Mitotic Spindle Dynamics C->D E Cell Cycle Arrest in Mitosis D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

Research and Development Context

  • Overcoming Drug Resistance: A significant advantage of Taltobulin over some other antimitotic drugs is its ability to circumvent P-glycoprotein-mediated multidrug resistance (MDR), making it a valuable candidate for treating resistant cancers [8] [2].
  • Modern Therapeutic Applications: The high potency of hemiasterlin analogues makes them attractive as payloads for Antibody-Drug Conjugates (ADCs) [1]. For example, an analogue is used in the ADC STRO-002, currently in clinical trials for ovarian and endometrial cancers [10]. Another ADC, STRO-002-GGFG, utilizes a hemiasterlin warhead and shows promising efficacy in preclinical models [1].

References

Taltobulin trifluoroacetate in vivo efficacy comparison standard chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Standard Chemotherapy Agents for Comparison

When evaluating a new anticancer agent like Taltobulin, it is typically compared against established standard-of-care drugs. The choice depends on the specific cancer type being studied. The table below lists common chemotherapy classes and examples, based on their mention in recent cancer research and market analyses [1] [2] [3].

Chemotherapy Class Example Agents Common Mechanism of Action
Alkylating Agents Cyclophosphamide, Bendamustine Damages DNA by adding alkyl groups, preventing cancer cell division [1] [2].
Platinum Agents Cisplatin, Oxaliplatin Causes cross-linking of DNA strands, triggering cell death [1].
Antimetabolites 5-Fluorouracil (5-FU), Capecitabine Mimics nutrients needed for DNA synthesis, disrupting cell growth [1] [2].
Topoisomerase Inhibitors Etoposide, Irinotecan Inhibits enzymes that unwind DNA for replication, causing DNA breaks [1] [2].
Antitumor Antibiotics Doxorubicin Intercalates into DNA and inhibits the enzyme topoisomerase II [2] [3].
Plant Alkaloids (Microtubule Inhibitors) Vincristine, Vinblastine Binds to tubulin, inhibiting formation of the mitotic spindle [1] [3].

Preclinical In Vivo Efficacy Workflow

Preclinical in vivo studies are crucial for determining a drug's potential before clinical trials. The following diagram outlines the standard workflow for evaluating and comparing the efficacy of a novel agent like Taltobulin against established chemotherapies.

G Start Start: In Vivo Efficacy Study G1 1. Animal Model Establishment Start->G1 G2 2. Treatment Group Allocation G1->G2 G3 3. Dosing & Administration G2->G3 SG1 Test Compound Group (Taltobulin) G2->SG1 SG2 Standard Chemotherapy Group (e.g., Cisplatin) G2->SG2 SG3 Vehicle Control Group G2->SG3 G4 4. Tumor Growth Monitoring G3->G4 G5 5. Endpoint Analysis & Comparison G4->G5 EP1 Tumor Volume & Growth Inhibition G5->EP1 EP2 Survival Analysis (Median Survival Time) G5->EP2 EP3 Tumor Biomarker Assessment G5->EP3 EP4 Toxicology & Body Weight Change G5->EP4

Key Experimental Metrics and Data Analysis

To ensure an objective comparison, specific quantitative metrics are collected and analyzed from the in vivo study. The data is usually presented in both graphical and statistical formats.

Evaluation Category Key Metrics Data Presentation
Primary Efficacy Tumor volume (mm³) over time; TGI (%): Tumor Growth Inhibition; TGD (%): Tumor Growth Delay. Line graph: Mean tumor volume ± SEM for each group over days post-treatment.
Survival MST: Median Survival Time; ILS (%): Increase in Life Span compared to control. Kaplan-Meier survival curve.
Toxicology & Safety Body weight change (% from baseline); Mortality rates; Clinical observations. Bar graph or line graph for body weight; Summary of observations.
Biomarker & Mechanism Biomarker expression levels in harvested tumors (e.g., via immunohistochemistry). Bar graph of biomarker quantification.

References

Taltobulin trifluoroacetate microtubule disruption compared to vinca alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Microtubule Disruption

Microtubule-targeting agents (MTAs) are broadly classified into stabilizers and destabilizers. Both Taltobulin (a colchicine-site binder) and vinca alkaloids are destabilizing agents, but they bind to different sites on tubulin and have distinct mechanisms [1].

The table below summarizes the key differences in their mechanisms of action.

Feature Vinca Alkaloids Colchicine-Site Binders (e.g., Taltobulin)
Binding Site Vinca domain, at the interface between two tubulin dimers [2] [3] Colchicine binding site, at the intradimer interface on β-tubulin [2] [3]
Primary Effect Inhibit tubulin polymerization, prevent microtubule assembly [4] [5] Inhibit tubulin polymerization, prevent microtubule assembly [1] [3]
Impact on Tubulin Form tubulin paracrystals or spiral structures; act as a "wedge" at microtubule ends [2] [6] Lock tubulin in a curved conformation, preventing transition to straight structure needed for polymerization [3]
Cellular Outcome Disruption of mitotic spindle, cell cycle arrest at metaphase-anaphase transition, apoptosis [4] [1] Disruption of mitotic spindle, cell cycle arrest, apoptosis; some members have anti-angiogenic properties [1] [3]
Example Drugs Vinblastine, Vincristine, Vinorelbine [4] [5] Colchicine, Combretastatin A-4, Taltobulin [1] [3]

This mechanistic distinction is important because colchicine-site binders are generally less susceptible to efflux pumps mediated by P-glycoprotein, a common mechanism for acquired drug resistance to other MTAs like taxanes and vinca alkaloids [1] [7].

Key Experimental Assays for Comparison

For a rigorous comparison of microtubule-targeting agents, researchers use a suite of established experimental protocols. The workflow below outlines the primary methods used to characterize these drugs.

The core methodologies include:

  • In Vitro Tubulin Polymerization: This spectrophotometric assay directly measures a drug's effect on tubulin assembly. A decrease in turbidity or polymer mass indicates destabilizing activity [3].
  • Cellular Microtubule Content: This quantitative immunoluminescent assay bridges the gap between in vitro tubulin tests and cell viability. It measures the amount of polymerized microtubules in cells after drug treatment and is a strong predictor of cytotoxicity [3].
  • Cytotoxicity & Clonogenic Survival: These assays determine the drug concentration that inhibits 50% of cell growth (GI50) and the ability of a single cell to proliferate into a colony, measuring replicative death after transient drug exposure [8].

References

Taltobulin trifluoroacetate ADC payload comparison other cytotoxins

Author: Smolecule Technical Support Team. Date: February 2026

Established ADC Payload Classes: A Reference Framework

For research and development professionals, understanding the landscape of validated payloads is crucial for benchmarking new candidates. The table below summarizes the main classes of cytotoxic agents used in ADCs, their mechanisms of action, and notable characteristics [1] [2] [3].

Payload Class Specific Examples (ADC) Mechanism of Action (MoA) Key Characteristics & Clinical Notes

| Microtubule/Tubulin Inhibitors [1] [2] | DM1 (Kadcyla), DM4 (ELAHERE), MMAE (Adcetris, Padcev), MMAF (Blenrep) | Disrupts microtubule function, leading to cell cycle arrest and apoptosis [2]. | DM1/DM4: Maytansinoids; may cause thrombocytopenia and hepatic toxicity [4]. MMAE/MMAF: Auristatins; MMAE exhibits a bystander effect, while MMAF typically does not [3]. MMAE is associated with peripheral neuropathy and neutropenia [4]. | | DNA Damaging Agents [1] [2] | | | | | ⋄ Topoisomerase I Inhibitors | DXd (Enhertu), SN-38 (Trodelvy) | Causes DNA single-strand breaks by trapping topoisomerase I-DNA complexes [5] [1]. | Often exhibit a strong bystander effect [3]. Associated with hematological and gastrointestinal toxicities, including neutropenia and diarrhea [1] [6]. DXd-based ADCs carry a risk of interstitial lung disease [1]. | | ⋄ DNA Cross-linkers/Akylators | Calicheamicin (Mylotarg, Besponsa), Duocarmycins, PBDs (Zynlonta) | Binds in the minor groove of DNA, causing double-strand breaks or cross-links [1] [2]. | Extremely potent. Calicheamicin has been linked to hepatotoxicity, including veno-occlusive disease [3]. PBDs can cause vascular leak syndrome, marrow suppression, and elevated liver enzymes [4]. |

Experimental Pathways for Payload Evaluation

When a novel payload like Taltobulin is under investigation, the following established experimental protocols are typically employed to generate comparative data [5] [2].

  • In Vitro Cytotoxicity Assays

    • Protocol: Treat a panel of cancer cell lines (including those with drug-resistant phenotypes) with the ADC and measure cell viability using methods like CellTiter-Glo. It is critical to run the payload in its unconjugated ("free") form and other standard-of-care payloads as benchmarks.
    • Data Output: Half-maximal inhibitory concentration (IC50) values. A key comparison point is the potency (often in the picomolar to low nanomolar range) relative to other payloads [2].
  • Mechanism of Action Validation

    • Protocol: Use techniques like immunofluorescence to visualize the disruption of the cellular microtubule network or flow cytometry to analyze cell cycle arrest in the G2/M phase following treatment with the tubulin-targeting ADC [2].
  • In Vivo Efficacy Studies

    • Protocol: Evaluate the ADC in patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse models. The models should represent the intended tumor type and ideally have varying levels of target antigen expression.
    • Data Output: Metrics such as tumor growth inhibition (TGI), progression-free survival (PFS), and overall tumor regression. The bystander effect can be assessed using models with mixed antigen-positive and negative tumors [3].
  • Tolerability and Toxicity Profiling

    • Protocol: Conduct repeat-dose toxicology studies in relevant animal species. Monitor for organ-specific toxicities, with particular attention to known class effects of tubulin inhibitors, such as peripheral neuropathy and hematological toxicity [6] [4].
    • Data Output: Establish the maximum tolerated dose (MTD) and identify target organs of toxicity.

The following diagram illustrates the core workflow for experimentally comparing a novel ADC payload against established alternatives.

Start Start: Novel Payload (e.g., Taltobulin) InVitro In Vitro Profiling Start->InVitro MoA Mechanism of Action Studies InVitro->MoA Potency confirmed InVivo In Vivo Efficacy MoA->InVivo MoA validated Tox Tolerability & Toxicity InVivo->Tox Efficacy demonstrated Data Integrated Data Analysis Tox->Data Safety profile defined Data->Start Feedback for optimization

Suggested Avenues for Further Research

  • Search Patent Databases: Detailed experimental data on novel compounds are often first disclosed in patent applications. Search the USPTO, EPO, and WIPO databases using terms like "Taltobulin," "HTI-1," "tubulin inhibitor," and "antibody-drug conjugate."
  • Consult Specialized Scientific Databases: Access deeper pharmacological and developmental data through commercial platforms like Clarivate Integrity, GVK BIO, and Citeline.
  • Monitor Clinical Trial Registries: As ADCs move toward clinical development, early-stage data will be posted on ClinicalTrials.gov and other international registries. Setting up alerts for "tubulin inhibitor ADC" can be beneficial.

References

Taltobulin trifluoroacetate apoptosis induction validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Reference Experimental Methods from Related Research

The following table summarizes key experiments used in recent studies to validate the mechanism of action and cell death induction for other anticancer drugs, which you can use as a framework [1] [2].

Experimental Method Purpose/What it Measures Key Technical Details & Readouts
Cell Proliferation Assay [1] Quantifies inhibition of cell growth (IC₅₀). Cell Counting Kit-8 (CCK-8); optical density at 450 nm [1].
Flow Cytometry (Cell Cycle) [1] Determines cell cycle phase arrest (e.g., G0/G1, G2/M). Propidium iodide (PI) staining; analysis with software like FlowJo [1].
Flow Cytometry (Apoptosis) [1] Quantifies percentage of cells undergoing apoptosis. Annexin V-FITC/PI double staining [1].
Western Blot [1] [2] Detects expression/activation of pathway-specific proteins. Antibodies for proteins like STAT3, p-STAT3, Caspase-3, Caspase-9, Bcl-2 [1] [2].
Immunofluorescence Assay [1] Visualizes and quantifies drug incorporation into cellular components (e.g., DNA). Uses antibodies like BrdU to detect drug incorporation [1].
Cellular Thermal Shift Assay (CETSA) [2] Confirms direct drug-target protein interaction in cells. Heats cells to denature proteins; stable target proteins indicate drug binding [2].
Molecular Docking [2] Predicts binding affinity and mode of drug to target protein. Software like Autodock Vina; uses Protein Data Bank (PDB) structures [2].
Transmission Electron Microscopy (TEM) [2] Identifies unique ultra-structural changes in cells (e.g., for ferroptosis). Visualizes shrunken mitochondria with increased membrane density [2].

Suggested Workflow for Apoptosis Validation

Based on the methodologies found, here is a generalized, logical workflow you could adapt to validate Taltobulin-induced apoptosis, from initial screening to mechanistic confirmation.

G Start Start: Validate Apoptosis Induction Step1 1. Cell Viability Assay (e.g., CCK-8, MTT) Start->Step1 Step2 2. Confirm Apoptosis (Annexin V/PI Flow Cytometry) Step1->Step2 Step3 3. Analyze Cell Cycle (PI Staining Flow Cytometry) Step2->Step3 Step4 4. Detect Apoptotic Proteins (Western Blot for Caspases) Step3->Step4 Step5 5. Identify Molecular Target (CETSA, Molecular Docking) Step4->Step5 End End: Establish Mechanism Step5->End

References

HTI-286 spectrum activity comparison different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of HTI-286

The table below summarizes the key experimental findings for HTI-286 from the identified source [1].

Aspect Experimental Data / Findings
Mechanism of Action Binds to the Vinca-peptide site in tubulin; inhibits polymerization of purified tubulin; disrupts microtubule organization in cells; induces mitotic arrest and apoptosis [1].
In Vitro Potency Mean IC₅₀ = 2.5 ± 2.1 nM (across 18 human tumor cell lines) [1].
Key Advantage Circumvents P-glycoprotein (P-gp)-mediated resistance; minimal interaction with multidrug resistance proteins (MRP1, MXR) [1].
In Vivo Efficacy (Xenograft Models) Inhibited growth of human tumor xenografts derived from carcinoma of the skin, breast, prostate, brain, and colon; caused regression of established tumors >1 gram [1].
Activity in Resistant Models Inhibited growth of P-gp expressing xenografts (HCT-15, DLD-1, etc.) where paclitaxel and vincristine were ineffective [1].
Administration Routes Effective via both intravenous (i.v.) and oral (p.o.) administration [1].

Detailed Experimental Protocols

For the key experiments cited in the study, here are the summarized methodologies:

  • Tubulin Polymerization Assay: The inhibition of microtubule assembly was measured using purified tubulin. The assay monitored the increase in turbidity (absorbance at 350 nm) that occurs when tubulin polymerizes, and HTI-286 was shown to suppress this process [1].
  • In Vitro Cytotoxicity Proliferation Assay: The potency (IC₅₀) of HTI-286 was determined across a panel of 18 human tumor cell lines. The study specifically noted that its effectiveness was substantially maintained in cell lines overexpressing the P-glycoprotein drug transporter, unlike several other antimicrotubule agents [1].
  • In Vivo Efficacy in Xenograft Models: Athymic (nude) mice were implanted with various human tumor cells. HTI-286 was administered intravenously in a saline solution, and its activity was evaluated based on the inhibition of tumor growth and the observation of marked regression even in large, established tumors [1].

HTI-286 Mechanism of Action

The following diagram illustrates the mechanism of action of HTI-286 as described in the available research, leading to the death of cancer cells.

G HTI286 HTI-286 Polymerization Polymerization Process HTI286->Polymerization Inhibits Tubulin Tubulin Dimers Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Disruption Microtubule Disruption Microtubules->Disruption Leads to MitoticArrest Mitotic Arrest Disruption->MitoticArrest Apoptosis Induces Apoptosis MitoticArrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Important Limitations and Future Directions

The information presented has significant constraints that are crucial for researchers to consider:

  • Dated Information: The primary source is from 2003, and there is no information on its clinical development status in the search results. It is unclear if HTI-286 advanced to human clinical trials.
  • Preclinical Stage Data: All findings are from in vitro (lab-based) and in vivo (animal model) studies. Efficacy and safety in humans are not established.
  • Lack of Direct Comparisons: The search results do not contain direct, quantitative comparisons of HTI-286's potency or efficacy against other antimicrotubule agents (like paclitaxel or vinorelbine) across a standardized panel of cancer types. The data is more qualitative, showing it works where other drugs fail due to P-gp resistance [1].

References

×

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

587.31822062 Da

Monoisotopic Mass

587.31822062 Da

Heavy Atom Count

41

Dates

Last modified: 02-18-2024
[1]. Vashist YK, et al. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin. World J Gastroenterol. 2006 Nov 14;12(42):6771-8.
[2]. Hadaschik BA, et al. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin. Int J Cancer. 2008 May 15;122(10):2368-76.

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